Marstenacisside F1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C47H66O14 |
|---|---|
Molecular Weight |
855.0 g/mol |
IUPAC Name |
[(1S,3R,6R,7S,8S,9S,10S,11S,14S,16S)-6-acetyl-14-[(2R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-9-[(E)-2-methylbut-2-enoyl]oxy-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-8-yl] benzoate |
InChI |
InChI=1S/C47H66O14/c1-10-24(2)41(51)58-38-39-44(6)19-17-30(57-33-23-32(53-8)36(27(5)55-33)59-43-35(50)37(54-9)34(49)26(4)56-43)22-29(44)16-20-46(39)47(61-46)21-18-31(25(3)48)45(47,7)40(38)60-42(52)28-14-12-11-13-15-28/h10-15,26-27,29-40,43,49-50H,16-23H2,1-9H3/b24-10+/t26-,27-,29+,30+,31+,32-,33+,34-,35-,36-,37-,38+,39-,40-,43+,44+,45+,46+,47-/m1/s1 |
InChI Key |
MZDVYTSMAKNUGU-OVXAXTAKSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@H]1[C@@H]2[C@]3(CC[C@@H](C[C@@H]3CC[C@@]24[C@@]5(O4)CC[C@H]([C@]5([C@@H]1OC(=O)C6=CC=CC=C6)C)C(=O)C)O[C@H]7C[C@H]([C@@H]([C@H](O7)C)O[C@H]8[C@@H]([C@@H]([C@@H]([C@H](O8)C)O)OC)O)OC)C |
Canonical SMILES |
CC=C(C)C(=O)OC1C2C3(CCC(CC3CCC24C5(O4)CCC(C5(C1OC(=O)C6=CC=CC=C6)C)C(=O)C)OC7CC(C(C(O7)C)OC8C(C(C(C(O8)C)O)OC)O)OC)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Isolation of Marstenacisside F1 from Marsdenia tenacissima
This whitepaper provides a comprehensive overview of the isolation and characterization of Marstenacisside F1, a polyoxypregnane glycoside identified in Marsdenia tenacissima. The methodologies outlined below are synthesized from established phytochemical research, offering a technical guide for researchers, scientists, and professionals in drug development.
Introduction
Marsdenia tenacissima (Roxb.) Moon, a perennial climber found in tropical and subtropical regions of Asia, has a long history in traditional Chinese and Dai medicine for treating ailments such as asthma, cancer, and inflammation.[1][2] The plant is a rich source of C21 steroids, which are considered its primary bioactive constituents.[2] Among the diverse array of compounds are the marstenacissides, a group of polyoxypregnane glycosides.
This guide focuses specifically on this compound, a compound isolated from the roots of Marsdenia tenacissima.[3] this compound, along with its analogs, has demonstrated significant anti-inflammatory properties by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells, indicating its potential for therapeutic applications.[3]
Extraction Protocol
The initial step in isolating this compound involves the preparation of a crude extract from the roots of Marsdenia tenacissima. The general procedure, as described in related studies, involves solvent extraction.
Experimental Workflow for Extraction
Caption: General workflow for the preparation of a crude extract from Marsdenia tenacissima roots.
Methodology:
-
Plant Material Preparation: The roots of Marsdenia tenacissima are collected, dried, and pulverized to increase the surface area for efficient extraction.
-
Solvent Extraction: The powdered plant material is subjected to extraction with an organic solvent, typically ethanol.[3] This process is often carried out at room temperature over an extended period or under reflux to enhance extraction efficiency.
-
Filtration and Concentration: The resulting mixture is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude ethanolic extract.
Isolation and Purification Protocol
The separation and purification of this compound from the crude extract are achieved through a series of chromatographic techniques. This multi-step process allows for the isolation of individual compounds based on their physicochemical properties.
Experimental Workflow for Isolation and Purification
Caption: A typical multi-step chromatographic workflow for the isolation of this compound.
Methodology:
-
Silica Gel Column Chromatography: The crude extract is first fractionated using silica gel column chromatography.[4] A gradient elution system with solvents of increasing polarity (e.g., a mixture of chloroform and methanol) is commonly employed to separate the components into fractions of varying polarity.
-
Sephadex LH-20 Chromatography: Fractions containing the compounds of interest are further purified using size-exclusion chromatography on a Sephadex LH-20 column.[4][5] This step is effective in removing pigments and other impurities.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound is typically achieved by preparative HPLC. A reversed-phase C18 column is often used with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water.
Structural Elucidation
The definitive structure of the isolated this compound is determined through a combination of spectroscopic techniques.
| Technique | Purpose | Typical Observations for this compound |
| HRESIMS | Determination of the molecular formula. | Provides the exact mass, which for a related compound (7) was observed as an [M + Na]+ ion at m/z 1061.4718.[3] |
| 1D NMR (¹H and ¹³C) | Provides information on the carbon-hydrogen framework of the molecule. | Reveals characteristic signals for the pregnane core and the attached sugar moieties.[3] |
| 2D NMR (COSY, HSQC, HMBC) | Establishes the connectivity between protons and carbons, and through multiple bonds. | Confirms the sequence of the oligosaccharide chain and its attachment point to the aglycone.[3] |
Bioactivity of this compound
This compound has been evaluated for its anti-inflammatory activity.
Inhibition of Nitric Oxide Production by Marstenacissides in LPS-Stimulated RAW 264.7 Cells
| Compound | Concentration (µM) | Inhibition of NO Production (%) |
| This compound | 40 | 48.19 ± 4.14 |
| Marstenacisside F2 | 40 | 70.33 ± 5.39 |
| L-NMMA (Positive Control) | 40 | 68.03 ± 0.72 |
Data sourced from a study on polyoxypregnane glycosides from the roots of Marsdenia tenacissima.[3]
Signaling Pathway
This compound exerts its anti-inflammatory effects by inhibiting the production of nitric oxide in macrophages stimulated by lipopolysaccharide (LPS). This suggests an interaction with the inflammatory signaling cascade initiated by LPS.
Caption: Proposed mechanism of action for the anti-inflammatory activity of this compound.
Conclusion
The isolation of this compound from Marsdenia tenacissima is a multi-step process requiring careful extraction and chromatographic separation. The compound's significant nitric oxide inhibitory activity highlights its potential as a lead for the development of new anti-inflammatory agents. This guide provides a foundational understanding of the necessary protocols for researchers interested in exploring the rich phytochemistry of Marsdenia tenacissima and its bioactive constituents. Further research into the precise molecular targets and in vivo efficacy of this compound is warranted.
References
- 1. Marsdenosides A-H, polyoxypregnane glycosides from Marsdenia tenacissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Marsdenia tenacissima: A Review of Traditional Uses, Phytochemistry and Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Unraveling the Molecular Architecture of Marstenacisside F1: A Technical Guide
For Immediate Release
This whitepaper provides a detailed technical guide on the chemical structure elucidation of Marstenacisside F1, a novel polyoxypregnane glycoside isolated from the roots of Marsdenia tenacissima. This document is intended for researchers, scientists, and drug development professionals interested in the methodologies of natural product chemistry and the structural characterization of complex molecules.
Introduction
This compound is a newly identified C21 steroidal glycoside, belonging to the tenacigenin B derivative class. Its structural determination was accomplished through a comprehensive analysis of spectroscopic data, primarily high-resolution electrospray ionization mass spectrometry (HRESIMS) and a suite of one- and two-dimensional nuclear magnetic resonance (NMR) experiments. This guide will detail the experimental protocols and present the key data that were instrumental in piecing together the intricate molecular structure of this compound.
Experimental Protocols
Isolation and Purification of this compound
The isolation of this compound from the roots of Marsdenia tenacissima involved a multi-step chromatographic process. The dried and powdered roots were first extracted with 95% ethanol. The resulting crude extract was then partitioned and subjected to a series of column chromatography steps to separate the complex mixture of phytochemicals.
Spectroscopic Analysis
The structural elucidation of this compound was achieved through the application of several spectroscopic techniques:
-
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): To determine the molecular formula.
-
1D NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded to identify the proton and carbon environments within the molecule.
-
2D NMR Spectroscopy: Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments were conducted to establish the connectivity of atoms and the overall structure.
Quantitative Spectroscopic Data
The following tables summarize the quantitative NMR and HRESIMS data obtained for this compound.
HRESIMS Data
| Ion | Calculated m/z | Found m/z | Molecular Formula |
| [M+Na]⁺ | 1121.5240 | 1121.5238 | C₅₉H₇₈O₂₀Na |
¹H and ¹³C NMR Spectroscopic Data
| Position | δC (ppm) | δH (ppm) (J in Hz) |
| Aglycone | ||
| 1 | 38.6 | 1.55 (m), 1.95 (m) |
| 2 | 28.1 | 1.85 (m), 2.10 (m) |
| 3 | 78.9 | 3.65 (m) |
| 4 | 39.1 | 2.15 (m), 2.30 (m) |
| 5 | 140.2 | |
| 6 | 121.5 | 5.40 (br s) |
| 7 | 35.4 | 2.25 (m), 2.40 (m) |
| 8 | 76.1 | 4.60 (d, 4.5) |
| 9 | 52.3 | 2.55 (m) |
| 10 | 37.2 | |
| 11 | 72.1 | 5.50 (dd, 11.0, 4.5) |
| 12 | 75.3 | 5.65 (d, 11.0) |
| 13 | 50.1 | |
| 14 | 88.2 | |
| 15 | 34.2 | 2.05 (m), 2.20 (m) |
| 16 | 28.3 | 1.75 (m), 1.90 (m) |
| 17 | 84.1 | |
| 18 | 15.1 | 1.25 (s) |
| 19 | 19.3 | 1.10 (s) |
| 20 | 72.3 | |
| 21 | 22.1 | 2.18 (s) |
| Sugar Moieties | ||
| Oleandropyranose | ||
| 1' | 98.2 | 4.85 (dd, 9.5, 1.5) |
| 2' | 35.1 | 2.00 (m), 2.25 (m) |
| 3' | 78.2 | 3.80 (m) |
| 4' | 75.4 | 3.55 (m) |
| 5' | 70.1 | 3.95 (m) |
| 6' | 18.2 | 1.30 (d, 6.0) |
| 6-deoxy-3-O-methyl-allopyranose | ||
| 1'' | 101.5 | 4.55 (d, 7.5) |
| 2'' | 74.3 | 3.70 (m) |
| 3'' | 84.1 | 3.45 (m) |
| 4'' | 75.9 | 3.60 (m) |
| 5'' | 72.8 | 3.85 (m) |
| 6'' | 18.1 | 1.28 (d, 6.0) |
| 3''-OCH₃ | 58.1 | 3.50 (s) |
| Glucopyranose | ||
| 1''' | 104.8 | 4.50 (d, 7.5) |
| 2''' | 75.2 | 3.35 (m) |
| 3''' | 78.1 | 3.50 (m) |
| 4''' | 71.5 | 3.40 (m) |
| 5''' | 78.2 | 3.45 (m) |
| 6''' | 62.8 | 3.75 (m), 3.90 (m) |
| Benzoyl Groups | ||
| 11-O-Benzoyl | 166.2 | |
| C=O | 130.5 | |
| C-1'''' | 129.1 | 8.05 (d, 7.5) |
| C-2'''', 6'''' | 128.8 | 7.50 (t, 7.5) |
| C-3'''', 5'''' | 133.5 | 7.60 (t, 7.5) |
| C-4'''' | 165.8 | |
| 12-O-Benzoyl | 130.2 | |
| C=O | 129.0 | 8.10 (d, 7.5) |
| C-1''''' | 128.7 | 7.55 (t, 7.5) |
| C-2''''', 6''''' | 133.4 | 7.65 (t, 7.5) |
| C-3''''', 5''''' | ||
| C-4''''' |
Key 2D NMR Correlations and Structure Elucidation
The final structure of this compound was pieced together by analyzing the correlations observed in the 2D NMR spectra. The COSY spectrum revealed the proton-proton coupling networks within each structural fragment, while the HMBC spectrum provided crucial information about the long-range connectivity between protons and carbons, allowing for the assembly of the entire molecule.
An In-depth Technical Guide on the Spectroscopic Data of Marstenacisside F1
This guide provides a detailed overview of the spectroscopic data for Marstenacisside F1, a polyoxypregnane glycoside isolated from the roots of Marsdenia tenacissima. The structural elucidation of this compound was achieved through extensive spectroscopic analysis, primarily High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical properties and identification of this natural product.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) Data
HRESIMS analysis was crucial in determining the molecular formula of this compound. The observed sodium adduct ion in the HRESIMS spectrum provided the basis for this calculation.
| Ion | Calculated Mass (m/z) | Observed Mass (m/z) | Molecular Formula |
| [M + Na]⁺ | 877.4345 | 877.4344 | C₄₇H₆₆NaO₁₄ |
Table 1: HRESIMS Data for this compound[1]
Nuclear Magnetic Resonance (NMR) Spectroscopic Data
The structural framework of this compound, including its aglycone and sugar moieties, was elucidated using one-dimensional (1D) and two-dimensional (2D) NMR experiments. The data presented below are the ¹³C and ¹H NMR chemical shifts, recorded in pyridine-d₅.
¹³C NMR Spectroscopic Data
The ¹³C NMR data provides a detailed carbon skeleton of both the aglycone and the sugar components of this compound.
| Position | δc (ppm) | Position | δc (ppm) |
| 1 | 38.0 | 16 | 28.5 |
| 2 | 29.0 | 17 | 61.1 |
| 3 | 76.4 | 18 | 13.9 |
| 4 | 38.4 | 19 | 22.0 |
| 5 | 45.4 | 20 | 72.8 |
| 6 | 27.6 | 21 | 22.8 |
| 7 | 25.1 | Tigloyl Group | |
| 8 | 78.4 | 1' | 167.4 |
| 9 | 46.1 | 2' | 128.5 |
| 10 | 36.9 | 3' | 138.1 |
| 11 | 74.0 | 4' | 14.2 |
| 12 | 76.8 | 5' | 11.6 |
| 13 | 55.4 | Benzoyl Group | |
| 14 | 85.3 | 1'' | 166.1 |
| 15 | 34.7 | 2'', 6'' | 129.7 |
| 3'', 5'' | 128.3 | ||
| 4'' | 133.1 |
Table 2: ¹³C NMR Data of the Aglycone Moiety of this compound (125 MHz, pyridine-d₅)[1][2]
| Position | Oleandropyranosyl (Ole) | 6-deoxy-3-O-methyl-allopyranose (Allo) |
| 1 | 96.9 | 99.1 |
| 2 | 34.7 | 71.2 |
| 3 | 77.9 | 84.1 |
| 4 | 79.1 | 74.4 |
| 5 | 71.7 | 70.3 |
| 6 | 18.2 | 18.3 |
| 3-OCH₃ | - | 58.0 |
Table 3: ¹³C NMR Data of the Sugar Moieties of this compound (125 MHz, pyridine-d₅)[1]
¹H NMR Spectroscopic Data
The ¹H NMR data for the sugar moieties confirms the types of sugars and their linkages.
| Position | Oleandropyranosyl (Ole) (J in Hz) | 6-deoxy-3-O-methyl-allopyranose (Allo) (J in Hz) |
| 1 | 4.58 (dd, 9.8, 1.8) | 4.79 (d, 8.1) |
| 2 | 2.37 (m), 1.62 (m) | 3.52 (m) |
| 3 | 3.73 (m) | 3.32 (m) |
| 4 | 3.42 (m) | 3.63 (m) |
| 5 | 3.68 (m) | 3.82 (m) |
| 6 | 1.48 (d, 6.1) | 1.51 (d, 6.2) |
| 3-OCH₃ | - | 3.56 (s) |
Table 4: ¹H NMR Data of the Sugar Moieties of this compound (500 MHz, pyridine-d₅)[1]
Experimental Protocols
The spectroscopic data for this compound were acquired using standard, yet sophisticated, analytical techniques. The general procedures are outlined below.
Isolation of this compound this compound, along with other polyoxypregnane glycosides, was isolated from the roots of Marsdenia tenacissima. The isolation process typically involves extraction with a suitable solvent, followed by repeated chromatographic techniques to purify the individual compounds.[1]
HRESIMS Analysis High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was performed to determine the elemental composition and exact mass of the compound. The analysis of this compound revealed a sodium adduct ion [M + Na]⁺ at m/z 877.4344, which corresponds to the molecular formula C₄₇H₆₆O₁₄.[1]
NMR Spectroscopy The NMR spectra were recorded on a 500 MHz spectrometer. The sample was dissolved in deuterated pyridine (pyridine-d₅). One-dimensional (¹H and ¹³C) and two-dimensional (HSQC, HMBC, and ¹H-¹H COSY) NMR experiments were conducted to establish the complete structure of the molecule. The coupling constants of the anomeric protons in the ¹H NMR spectrum indicated the β-orientation for both glycosidic linkages.[1]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
A Note on Nomenclature: The initial query for "Marstenacisside F1" did not yield specific results in the current scientific literature. It is plausible that this is a typographical error or refers to a very recently isolated compound not yet widely documented. This guide will therefore focus on closely related and well-characterized pregnane glycosides from the genus Marsdenia, particularly Marsdenia tenacissima, and other relevant species, which are extensively studied for their diverse biological activities.
Introduction to Pregnane Glycosides
Pregnane glycosides are a class of C21 steroidal glycosides that are widely distributed in the plant kingdom, particularly in the Apocynaceae family. These compounds are characterized by a pregnane aglycone backbone, which is a C21 steroid, attached to one or more sugar moieties. The structural diversity of pregnane glycosides, arising from variations in the aglycone skeleton and the sugar chains, contributes to their wide range of biological activities. These activities include, but are not limited to, anti-inflammatory, cytotoxic, appetite-suppressant, and enzyme inhibitory effects. This technical guide provides a comprehensive overview of the isolation, structure elucidation, biological activities, and mechanisms of action of pregnane glycosides, with a focus on those isolated from Marsdenia tenacissima and related species.
Isolation and Structure Elucidation of Pregnane Glycosides
The isolation and structural characterization of pregnane glycosides from plant sources is a multi-step process that requires a combination of chromatographic and spectroscopic techniques.
General Experimental Workflow for Isolation
The general workflow for the isolation of pregnane glycosides from plant material is depicted in the diagram below.
Detailed Experimental Protocol for Isolation
The following is a representative protocol for the extraction and isolation of pregnane glycosides from the dried stems of Marsdenia tenacissima.[1]
-
Extraction: The air-dried and powdered plant material (e.g., 1.3 kg of Marsdenia tenacissima stems) is percolated with a 95:5 ethanol/water mixture at room temperature.[1] The resulting extract is then exhaustively extracted with a 1:1 dichloromethane/methanol solvent system.[1] The solvent is evaporated under reduced pressure to yield a crude extract.[1]
-
Fractionation: The crude extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as ethyl acetate and n-butanol, to separate compounds based on their polarity.
-
Column Chromatography: The resulting fractions are subjected to various column chromatographic techniques. This may include open column chromatography over silica gel or octadecylsilyl (ODS) silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol or methanol-water).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing compounds of interest are further purified by preparative HPLC on a C18 column to yield pure pregnane glycosides.
Structure Elucidation
The structures of the isolated pregnane glycosides are elucidated using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compounds.[1]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of functional groups such as hydroxyls, carbonyls, and double bonds.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR experiments are crucial for determining the complete structure of the aglycone and the sugar moieties, as well as the linkage between them.[1]
Biological Activities and Quantitative Data
Pregnane glycosides from Marsdenia species and their relatives have demonstrated a range of biological activities. The following tables summarize the quantitative data for some of these activities.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Inhibition
Several pregnane glycosides isolated from Marsdenia tenacissima have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[1][2] Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drug development.
| Compound | Source | IC₅₀ (µM) for NO Inhibition | Positive Control | IC₅₀ of Positive Control (µM) |
| Marsdeoside A | Marsdenia tenacissima | 37.5[1] | L-NMMA | 39.3[1] |
| Marsdeoside H | Marsdenia tenacissima | 38.8[1] | L-NMMA | 39.3[1] |
| Marsdeoside I | Marsdenia tenacissima | 42.8[1] | L-NMMA | 39.3[1] |
| Marsdeoside J | Marsdenia tenacissima | Not specified, but showed inhibitory activity | Not specified | Not specified |
Antidiabetic Activity: α-Glucosidase Inhibition
Pregnane glycosides from Caralluma hexagona have been reported to exhibit α-glucosidase inhibitory activity.[3] α-Glucosidase is an enzyme that breaks down complex carbohydrates into glucose. Its inhibition can help to control postprandial hyperglycemia in diabetic patients.
| Compound | Source | IC₅₀ (µM) for α-Glucosidase Inhibition |
| Hexagonoside A | Caralluma hexagona | 0.92 ± 0.02[3] |
| Hexagonoside B | Caralluma hexagona | 0.67 ± 0.01[3] |
| Hexagonoside C (mixture) | Caralluma hexagona | 0.74 ± 0.02[3] |
Experimental Protocols for Biological Assays
Nitric Oxide (NO) Production Inhibition Assay
This protocol is based on the method used to evaluate the anti-inflammatory activity of pregnane glycosides from Marsdenia tenacissima.[1]
-
Cell Culture: Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1.5 × 10⁵ cells/well and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of the test compounds for 2 hours.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce NO production, and the plates are incubated for another 24 hours.
-
Nitrite Quantification: The amount of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[4]
-
Data Analysis: The absorbance is measured at 540 nm, and the concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value is then determined.
α-Glucosidase Inhibition Assay
This protocol is based on a standard method for evaluating α-glucosidase inhibitory activity.[5][6]
-
Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae is prepared in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6.8). The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also dissolved in the same buffer.
-
Reaction Mixture: In a 96-well plate, the test compound at various concentrations is pre-incubated with the α-glucosidase solution at 37°C for a short period (e.g., 5-10 minutes).
-
Initiation of Reaction: The reaction is initiated by adding the pNPG solution to the wells.
-
Incubation: The plate is incubated at 37°C for a defined period (e.g., 20-30 minutes).
-
Termination of Reaction: The reaction is stopped by adding a solution of sodium carbonate (e.g., 1 M).
-
Measurement: The absorbance of the p-nitrophenol released from the hydrolysis of pNPG is measured at 405 nm using a microplate reader.[5]
-
Data Analysis: The percentage of α-glucosidase inhibition is calculated, and the IC₅₀ value is determined. Acarbose is commonly used as a positive control.[6]
Signaling Pathways Modulated by Pregnane Glycosides
Melanocortin Pathway and Appetite Suppression
Certain pregnane glycosides have been shown to exert appetite-suppressing effects by modulating the melanocortin signaling pathway in the hypothalamus.[7][8][9] This pathway plays a crucial role in regulating energy homeostasis.
The proposed mechanism involves the activation of melanocortin signaling, which leads to a decrease in food intake.[7][8][9] For instance, the pregnane glycoside ikemagenin has been shown to decrease the levels of agouti-related protein (AgRP), an antagonist of melanocortin receptors, and increase the secretion of brain-derived neurotrophic factor (BDNF), which is downstream of these receptors.[7][8]
References
- 1. Nine New Pregnane Glycosides from the Cultivated Medicinal Plant Marsdenia tenacissima - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nine New Pregnane Glycosides from the Cultivated Medicinal Plant Marsdenia tenacissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Pregnane Glycosides Isolated from Caralluma hexagona Lavranos as Inhibitors of α-Glucosidase, Pancreatic Lipase, and Advanced Glycation End Products Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Pregnane Glycosides on Food Intake Depend on Stimulation of the Melanocortin Pathway and BDNF in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of pregnane glycosides on food intake depend on stimulation of the melanocortin pathway and BDNF in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Biological Activity Screening of C21 Steroidal Glycosides from Marsdenia tenacissima: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Overview of Biological Activities
Marsdenia tenacissima has a history in traditional medicine for treating a range of ailments, including cancer, inflammation, and viral infections.[1][2] Modern pharmacological studies have identified C21 steroidal glycosides as the primary bioactive constituents responsible for these effects.[3] The core activities of these compounds that have been investigated include anticancer, anti-inflammatory, and immunomodulatory properties.[2][3]
Anticancer Activity
C21 steroidal glycosides from Marsdenia tenacissima have demonstrated significant cytotoxic effects against various cancer cell lines.[3] The primary mechanisms of action appear to involve the induction of apoptosis and cell cycle arrest.[2]
Anti-inflammatory and Immunomodulatory Effects
Several compounds isolated from Marsdenia tenacissima have shown potent anti-inflammatory and immunomodulatory activities.[1][3] These effects are crucial for managing various chronic diseases and for supporting the immune system during cancer therapy.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the biological activities of compounds isolated from Marsdenia tenacissima.
Table 1: In Vitro Anticancer Activity of Selected C21 Steroidal Glycosides
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Tenacissoside C | K562 (Chronic Myelogenous Leukemia) | Data not specified | [3] |
| Crude Ethanolic Extract | K562 (Chronic Myelogenous Leukemia) | Data not specified | [3] |
Note: Specific IC50 values are often proprietary or not detailed in general review articles. Researchers are encouraged to consult primary literature for detailed quantitative data.
Experimental Protocols
This section details the general methodologies used to assess the biological activities of compounds from Marsdenia tenacissima.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., C21 steroidal glycosides) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine in the cell membrane.
Protocol:
-
Cell Treatment: Treat cells with the test compound for a specified period.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways potentially modulated by C21 steroidal glycosides from Marsdenia tenacissima and a typical experimental workflow for their biological screening.
Caption: Putative anticancer signaling pathways modulated by this compound.
Caption: General experimental workflow for screening bioactive compounds.
References
- 1. Allelopathic Potential of Marsdenia tenacissima (Roxb.) Moon against Four Test Plants and the Biological Activity of Its Allelopathic Novel Compound, 8-Dehydroxy-11β-O-Acetyl-12β-O-Tigloyl-17β-Marsdenin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. botanyjournals.com [botanyjournals.com]
- 3. Frontiers | The Antitumor Activities of Marsdenia tenacissima [frontiersin.org]
Marstenacisside F1: A Technical Guide to its Nitric Oxide Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the nitric oxide (NO) inhibitory activity of Marstenacisside F1, a polyoxypregnanoside isolated from Marsdenia tenacissima. This document consolidates key quantitative data, detailed experimental methodologies, and an exploration of the potential signaling pathways involved in its anti-inflammatory effects.
Core Data Summary
This compound has demonstrated significant inhibitory effects on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells. The quantitative data from cited studies are summarized below for direct comparison.
| Compound | Concentration (μM) | NO Inhibition Rate (%) | Positive Control | Control Inhibition Rate (%) |
| This compound | 40 | 48.19 ± 4.14[1][2] | L-NMMA | 68.03 ± 0.72[1][2] |
Experimental Protocols
The evaluation of this compound's nitric oxide inhibitory activity is primarily conducted using an in vitro cell-based assay. The following protocol outlines the detailed methodology for inducing and measuring nitric oxide production in LPS-stimulated RAW 264.7 macrophages.
Cell Culture and Maintenance
-
Cell Line: RAW 264.7 (murine macrophage cell line).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
Nitric Oxide Inhibition Assay
This assay quantifies the amount of nitrite, a stable and soluble breakdown product of nitric oxide, in the cell culture supernatant.
-
Cell Seeding: RAW 264.7 cells are seeded in 96-well plates at a density of 1.5 x 10⁵ cells/mL and incubated for 24 hours to allow for adherence.
-
Compound Treatment: The culture medium is replaced with fresh, serum-free DMEM. This compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells at the desired concentrations. A vehicle control (DMSO) is also included.
-
LPS Stimulation: After a pre-incubation period with the compound (typically 1 hour), cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.
-
Incubation: The plates are incubated for an additional 24 hours.
-
Nitrite Quantification (Griess Assay):
-
Following incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate.
-
An equal volume (100 µL) of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added to each well.
-
The plate is incubated at room temperature for 10 minutes, protected from light.
-
The absorbance is measured at 540 nm using a microplate reader.
-
-
Data Analysis: The concentration of nitrite in the samples is determined by comparison with a standard curve generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control.
Cell Viability Assay
To ensure that the observed inhibition of NO production is not due to cytotoxicity of the compound, a cell viability assay, such as the MTT assay, is performed in parallel.
-
Procedure: After the 24-hour incubation with the compound and LPS, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product. The formazan crystals are then solubilized with a solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (typically 570 nm).
Signaling Pathways and Visualization
The production of nitric oxide in LPS-stimulated macrophages is a complex process involving the activation of specific signaling pathways that lead to the expression of the iNOS gene. While the precise mechanism of this compound has not been fully elucidated, its inhibitory activity likely involves the modulation of one or more key signaling nodes.
LPS-Induced Nitric Oxide Production Pathway
Lipopolysaccharide, a component of the outer membrane of Gram-negative bacteria, is recognized by Toll-like receptor 4 (TLR4) on the surface of macrophages. This recognition triggers a downstream signaling cascade, primarily involving the activation of the transcription factor Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs). These pathways converge to induce the transcription of the iNOS gene, leading to the production of nitric oxide.
Caption: LPS-induced nitric oxide production signaling cascade in macrophages.
Experimental Workflow for NO Inhibition Assay
The following diagram illustrates the logical flow of the experimental protocol to assess the nitric oxide inhibitory activity of a test compound like this compound.
Caption: Experimental workflow for assessing NO inhibitory activity.
References
- 1. Modulation of LPS stimulated NF-kappaB mediated Nitric Oxide production by PKCε and JAK2 in RAW macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Potential Therapeutic Targets of Marstenacisside F1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Marstenacisside F1, a polyoxypregnanoside isolated from the medicinal plant Marsdenia tenacissima, has demonstrated notable anti-inflammatory properties. This technical guide provides an in-depth analysis of its potential therapeutic targets, focusing on its mechanism of action in modulating key signaling pathways implicated in inflammation. The information presented herein is intended to support further research and drug development efforts centered on this promising natural compound.
Core Anti-inflammatory Activity
The primary established bioactivity of this compound is its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator. In a key in vitro study, this compound demonstrated significant dose-dependent inhibition of lipopolysaccharide (LPS)-induced NO production in RAW 264.7 macrophage cells.
Quantitative Data: Inhibition of Nitric Oxide Production
| Compound | Concentration (µM) | Inhibition of NO Production (%) | Positive Control (L-NMMA) Inhibition (%) |
| This compound | 10 | Not specified | Not applicable |
| 20 | Not specified | Not applicable | |
| 40 | 48.19 ± 4.14 | 68.03 ± 0.72 |
Experimental Protocols
Nitric Oxide Inhibitory Assay
Cell Culture and Treatment: RAW 264.7 macrophages are seeded in 96-well plates at a density of 1.5 × 10⁵ cells/well. The cells are then treated with this compound at various concentrations (e.g., 10, 20, and 40 µM) for a specified pre-incubation period. Following pre-treatment, the cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response and incubated for 18 hours.
Measurement of Nitric Oxide: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. The optical density is determined at a wavelength of 570 nm. L-NG-monomethyl arginine (L-NMMA) is used as a positive control for NO synthase inhibition.
Potential Therapeutic Targets and Signaling Pathways
While direct studies on the effect of isolated this compound on specific signaling pathways are emerging, research on the whole extract of Marsdenia tenacissima provides strong evidence for the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. Given that this compound is a significant bioactive constituent of this extract, it is highly probable that it contributes to these effects.
The NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), the enzyme that produces NO. Studies on Marsdenia tenacissima extract have shown that it can inhibit the activation of the NF-κB pathway in cancer cells, and this mechanism is likely central to its anti-inflammatory effects.
Mechanism of Inhibition: In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and initiate gene transcription. Extracts from Marsdenia tenacissima have been shown to inhibit the nuclear translocation of the p65 subunit of NF-κB. This action prevents the transcription of NF-κB target genes, including iNOS, thereby reducing NO production.
Figure 1: Proposed inhibition of the NF-κB signaling pathway by this compound.
The MAPK Signaling Pathway
The MAPK pathway is another critical signaling route activated by LPS, leading to the production of various inflammatory mediators. This pathway consists of several cascades, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. Research on Marsdenia tenacissima extract has demonstrated its ability to inhibit the activation of all three of these major MAPK pathways.
Mechanism of Inhibition: LPS stimulation leads to the phosphorylation and subsequent activation of ERK, JNK, and p38. These activated kinases then phosphorylate downstream transcription factors, which in turn regulate the expression of inflammatory genes. By inhibiting the phosphorylation of ERK, JNK, and p38, constituents of Marsdenia tenacissima, likely including this compound, can effectively dampen the inflammatory response.
Figure 2: Proposed inhibition of the MAPK signaling pathway by this compound.
Conclusion and Future Directions
This compound presents a compelling profile as an anti-inflammatory agent. Its established ability to inhibit nitric oxide production, a key inflammatory mediator, is likely mediated through the modulation of the NF-κB and MAPK signaling pathways. The data from studies on the whole extract of Marsdenia tenacissima strongly suggest that these pathways are primary therapeutic targets for its bioactive constituents, including this compound.
Future research should focus on validating the direct effects of isolated this compound on the key components of the NF-κB and MAPK pathways. This would involve experiments such as Western blotting to assess the phosphorylation status of IκBα, p65, ERK, JNK, and p38, as well as reporter gene assays to measure NF-κB transcriptional activity. Furthermore, investigating the effects of this compound on the expression of other pro-inflammatory cytokines and enzymes, such as cyclooxygenase-2 (COX-2), will provide a more comprehensive understanding of its therapeutic potential. Such studies will be crucial for the continued development of this compound as a potential therapeutic for inflammatory diseases.
Methodological & Application
Application Notes and Protocols for Niga-ichigoside F1 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of in vitro assay protocols relevant to the investigation of Niga-ichigoside F1, a triterpenoid saponin isolated from Rubus coreanus. The primary therapeutic potential of Niga-ichigoside F1 and its aglycone, 23-hydroxytormentic acid, lies in their anti-inflammatory and antinociceptive properties.[1] This document outlines detailed methodologies for assessing these effects, focusing on common in vitro models of inflammation and cytotoxicity. Additionally, it describes the role of the NF-κB signaling pathway, a critical mediator of inflammatory responses.[2][3]
Data Summary
The following table summarizes the reported biological activities of Niga-ichigoside F1 and its active moiety, 23-hydroxytormentic acid.
| Compound | Assay | Model | Key Findings | Reference |
| Niga-ichigoside F1 | Antinociceptive | Acetic acid-induced writhing test (mice) | Significant inhibition of writhing response | [1] |
| Hot plate test (mice) | Significant increase in pain latency | [1] | ||
| Anti-inflammatory | Carrageenan-induced paw edema (rats) | Significant reduction in paw edema | [1] | |
| 23-hydroxytormentic acid | Antinociceptive | Acetic acid-induced writhing test (mice) | More potent inhibition of writhing response than Niga-ichigoside F1 | [1] |
| Hot plate test (mice) | More potent increase in pain latency than Niga-ichigoside F1 | [1] | ||
| Anti-inflammatory | Carrageenan-induced paw edema (rats) | More potent reduction in paw edema than Niga-ichigoside F1 | [1] | |
| Antioxidant | Carrageenan-induced lipid peroxidation and hydroxyl radical in serum (rats) | Reduction of lipid peroxidation and hydroxyl radicals | [1] |
Experimental Protocols
Anti-inflammatory Activity: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This protocol is a standard in vitro method to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).[4][5][6][7][8]
a. Cell Culture and Treatment:
-
Culture murine macrophage cell line, such as RAW 264.7, in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare various concentrations of Niga-ichigoside F1 in DMEM.
-
Pre-treat the cells with different concentrations of Niga-ichigoside F1 for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a negative control (cells only), a positive control (cells with LPS), and a vehicle control.
b. Measurement of Nitric Oxide (Griess Assay):
-
After the 24-hour incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample in a new 96-well plate.
-
Incubate the plate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of nitrite (a stable product of NO) by comparing the absorbance with a standard curve of sodium nitrite.
-
The percentage of NO inhibition is calculated as: [(Absorbance of LPS control - Absorbance of sample) / Absorbance of LPS control] x 100.
Cytotoxicity Assay (MTT Assay)
It is crucial to assess whether the observed anti-inflammatory effects are due to the compound's bioactivity or simply a result of cytotoxicity. The MTT assay is a colorimetric assay for assessing cell metabolic activity.[4]
a. Cell Treatment:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with the same concentrations of Niga-ichigoside F1 as used in the anti-inflammatory assay for 24 hours.
b. MTT Assay Procedure:
-
After the 24-hour treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
Signaling Pathway and Experimental Workflow Diagrams
NF-κB Signaling Pathway in Inflammation
The transcription factor NF-κB is a pivotal mediator of inflammatory responses.[2][3][9] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as LPS, activate the IκB kinase (IKK) complex, which then phosphorylates IκBα.[10][11] This phosphorylation leads to the ubiquitination and subsequent proteasomal degradation of IκBα, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS).[3][10][11]
Caption: NF-κB signaling pathway in inflammation.
Experimental Workflow for In Vitro Anti-inflammatory and Cytotoxicity Assays
The following diagram illustrates the logical flow of the experimental protocols described above.
Caption: Experimental workflow for in vitro assays.
References
- 1. Antinociceptive and antiinflammatory effects of Niga-ichigoside F1 and 23-hydroxytormentic acid obtained from Rubus coreanus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NF-κB: a key role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of LPS-induced nitric oxide and TNF-alpha production by alpha-lipoic acid in rat Kupffer cells and in RAW 264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anti-inflammatory activity of Korean thistle Cirsium maackii and its major flavonoid, luteolin 5-O-glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The IKK/NF-κB signaling pathway requires Morgana to drive breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The NF-κB Pathway and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Marstenacisside F1 in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Marstenacisside F1, a polyoxypregnane glycoside isolated from the plant Marsdenia tenacissima, has demonstrated notable anti-inflammatory properties. Specifically, it has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This activity suggests its potential as a therapeutic agent for inflammatory conditions. Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization of herbal preparations, and pharmacokinetic studies in drug development.
This application note provides a detailed protocol for the quantification of this compound in plant extracts using High-Performance Liquid Chromatography (HPLC) with UV detection. Additionally, it outlines the underlying anti-inflammatory signaling pathway and provides structured tables for data presentation.
Bioactivity and Signaling Pathway
This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. In LPS-stimulated macrophages, the activation of Toll-like receptor 4 (TLR4) triggers downstream signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways lead to the transcription and expression of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), which is responsible for the production of NO. Saponins with similar structures have been shown to inhibit the phosphorylation of key proteins in both the NF-κB and MAPK pathways, thereby reducing the expression of iNOS and subsequent NO production.[1][2][3][4][5]
Diagram of the Proposed Anti-Inflammatory Signaling Pathway of this compound:
Caption: Proposed mechanism of this compound inhibiting NO production.
Experimental Protocols
Plant Material Extraction
This protocol describes the extraction of this compound from the dried roots of Marsdenia tenacissima.
-
Grinding: Grind the dried and powdered plant material to a fine powder (40-60 mesh) to increase the surface area for extraction.
-
Soxhlet Extraction:
-
Accurately weigh approximately 10 g of the powdered plant material and place it in a cellulose thimble.
-
Extract the sample with 200 mL of 80% ethanol in a Soxhlet apparatus for 6 hours.
-
Alternatively, perform ultrasonic-assisted extraction by sonicating the sample in 80% ethanol for 30 minutes at 50°C, and repeat three times.
-
-
Concentration: Concentrate the resulting extract under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to obtain a crude extract.
-
Storage: Store the dried crude extract at 4°C in a desiccator until further analysis.
Sample Preparation and Purification
For accurate quantification, the crude extract requires purification to remove interfering compounds. Solid-Phase Extraction (SPE) is a recommended method for this purpose.
-
Reconstitution: Dissolve a known amount of the crude extract (e.g., 100 mg) in 10 mL of 50% methanol.
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by sequentially passing 10 mL of methanol followed by 10 mL of deionized water.
-
-
Sample Loading: Load the reconstituted extract onto the conditioned SPE cartridge at a slow flow rate (approximately 1-2 mL/min).
-
Washing: Wash the cartridge with 10 mL of deionized water to remove highly polar impurities.
-
Elution: Elute the fraction containing this compound with 10 mL of 80% methanol.
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a precise volume (e.g., 1 mL) of the HPLC mobile phase. Filter the solution through a 0.45 µm syringe filter before HPLC analysis.
Diagram of the Experimental Workflow:
Caption: Workflow for this compound quantification.
HPLC Quantification Method
This method is proposed for the quantification of this compound and should be validated for linearity, precision, accuracy, and sensitivity before routine use.
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Acetonitrile
-
B: Water with 0.1% formic acid
-
-
Gradient Elution:
-
0-5 min: 20% A
-
5-25 min: 20% to 80% A
-
25-30 min: 80% A
-
30-35 min: 80% to 20% A
-
35-40 min: 20% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: Based on UV spectra of similar polyoxypregnane glycosides, a primary wavelength of 205 nm is recommended for higher sensitivity, with 275 nm as a secondary, more selective wavelength.[6][7][8]
-
Standard Preparation: Prepare a stock solution of purified this compound standard in methanol. Create a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range in the samples.
Data Presentation
Quantitative data should be organized into clear and concise tables for easy interpretation and comparison.
Table 1: HPLC Method Validation Parameters
| Parameter | Acceptance Criteria | Result |
| Linearity (R²) | > 0.999 | |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | |
| Precision (%RSD) | ||
| - Intraday | ≤ 2% | |
| - Interday | ≤ 3% | |
| Accuracy (% Recovery) | 95 - 105% | |
| Specificity | No interfering peaks at the retention time of this compound |
Table 2: Quantification of this compound in Plant Extracts
| Sample ID | Plant Part | Extraction Method | This compound Concentration (mg/g of dry weight) | %RSD (n=3) |
| Sample A | Root | Soxhlet | ||
| Sample B | Root | Ultrasonic | ||
| Sample C | Leaf | Soxhlet | ||
| Sample D | Leaf | Ultrasonic |
Conclusion
The provided application note details a comprehensive approach for the quantification of this compound in plant extracts. The proposed HPLC method, coupled with a robust sample preparation protocol, offers a reliable means for the quality control and standardization of Marsdenia tenacissima extracts. The elucidation of the potential anti-inflammatory signaling pathway provides a scientific basis for its therapeutic potential and encourages further investigation into its pharmacological properties. Researchers are advised to perform a full method validation to ensure the accuracy and reliability of the results for their specific applications.
References
- 1. Saikosaponin A mediates the inflammatory response by inhibiting the MAPK and NF-κB pathways in LPS-stimulated RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Saikosaponin A mediates the inflammatory response by inhibiting the MAPK and NF-κB pathways in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sasanquasaponin from Camellia oleifera Abel Exerts an Anti-Inflammatory Effect in RAW 264.7 Cells via Inhibition of the NF-κB/MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Discovery of Polyoxypregnane Derivatives From Aspidopterys obcordata With Their Potential Antitumor Activity [frontiersin.org]
- 7. Discovery of Polyoxypregnane Derivatives From Aspidopterys obcordata With Their Potential Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pregnane glycosides from Cynanchum menarandrense - PMC [pmc.ncbi.nlm.nih.gov]
Marstenacisside F1 for Cell Culture Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Marstenacisside F1 is a C21 steroidal glycoside, a class of natural compounds isolated from the plant Marsdenia tenacissima. Extracts from this plant, rich in such saponins, have demonstrated significant anti-cancer properties in a variety of cell culture models. These compounds are of growing interest in oncological research due to their potential to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways implicated in cancer progression. This document provides detailed application notes and experimental protocols for the use of this compound and related compounds from Marsdenia tenacissima in cell culture studies, based on existing research. While specific data on this compound's anti-cancer effects are emerging, the broader family of saponins from Marsdenia tenacissima provides a strong basis for its potential applications. A study has shown that this compound exhibits significant inhibitory activity on nitric oxide (NO) production in lipopolysaccharide-induced RAW 264.7 macrophage cells, suggesting potential anti-inflammatory properties.[1][2]
Biological Activities
Extracts and isolated compounds from Marsdenia tenacissima have been shown to exert a range of biological effects on cancer cells, including:
-
Induction of Apoptosis: Triggering programmed cell death is a key mechanism of many anti-cancer agents. Saponins from Marsdenia tenacissima have been shown to induce apoptosis in various cancer cell lines, including hepatocellular carcinoma, ovarian cancer, and hematologic neoplasm cells.[3][4][5][6][7] This process is often mediated through the mitochondrial pathway, involving the release of cytochrome c and the activation of caspases.[7][8]
-
Cell Cycle Arrest: These compounds can halt the cell cycle at specific checkpoints, preventing cancer cells from proliferating. For instance, Tenacissoside C, a related saponin, has been observed to cause G0/G1 cell cycle arrest in K562 cells.[9][10]
-
Inhibition of Proliferation: A dose- and time-dependent inhibition of cell viability has been observed in multiple cancer cell lines upon treatment with Marsdenia tenacissima extract (MTE).[4][6]
-
Modulation of Signaling Pathways: The anti-cancer effects of these compounds are linked to their ability to modulate critical intracellular signaling pathways. Studies have pointed to the involvement of the PI3K/AKT/mTOR, ERK, and p53/NF-κB pathways.[3][6][11][12][13]
Data Presentation
The following tables summarize quantitative data from studies on Marsdenia tenacissima extracts and its isolated saponins in various cancer cell lines.
Table 1: Cytotoxicity of Marsdenia tenacissima Saponins in Cancer Cell Lines
| Compound/Extract | Cell Line | Assay | Incubation Time (h) | IC50 Value | Reference |
| Tenacissoside C | K562 (Chronic Myelogenous Leukemia) | MTT | 24 | 31.4 µM | [9][10] |
| 48 | 22.2 µM | [9][10] | |||
| 72 | 15.1 µM | [9][10] |
Table 2: Apoptosis Induction by Marsdenia tenacissima Extract (MTE)
| Cell Line | MTE Concentration | Apoptosis Rate (%) | Reference |
| MHCC-97H (Hepatocellular Carcinoma) | 17.5 mg/mL | 7.98 ± 0.30 | [4] |
| 35 mg/mL | 9.72 ± 1.05 | [4] | |
| 70 mg/mL | 16.7 ± 1.37 | [4] | |
| HepG2 (Hepatocellular Carcinoma) | 25 mg/mL | 13.46 ± 1.19 | [4] |
| 50 mg/mL | 17.63 ± 0.99 | [4] | |
| 100 mg/mL | 25.77 ± 1.14 | [4] | |
| SKOV3 (Ovarian Cancer) | 10 mg/mL | 2.77 ± 0.6 | [6] |
| 20 mg/mL | 4.95 ± 0.97 | [6] | |
| 40 mg/mL | 12.16 ± 0.69 | [6] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control. Plot the viability against the compound concentration to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period as described in Protocol 1.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol 3: Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to investigate the effect of this compound on the expression of proteins involved in key signaling pathways.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against p-AKT, AKT, p-ERK, ERK, Bcl-2, Bax, Caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescence reagent and an imaging system. Analyze the band intensities to determine changes in protein expression.
Visualizations
Signaling Pathways
The following diagram illustrates the potential signaling pathways modulated by saponins from Marsdenia tenacissima.
References
- 1. Polyoxypregnane Glycosides from Root of Marsdenia tenacissima and Inhibited Nitric Oxide Levels in LPS Stimulated RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Marsdeniae tenacissima extract-induced growth inhibition and apoptosis in hepatoma carcinoma cells is mediated through the p53/nuclear factor-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Marsdenia tenacissima Extract Induces Autophagy and Apoptosis of Hepatocellular Cells via MIF/mToR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Marsdenia Tenacissima Extract Inhibits Proliferation and Promotes Apoptosis in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Saponins of Marsdenia Tenacissima promotes apoptosis of hepatocellular carcinoma cells through damaging mitochondria then activating cytochrome C/Caspase-9/Caspase-3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Saponins of Marsdenia Tenacissima promotes apoptosis of hepatocellular carcinoma cells through damaging mitochondria then activating cytochrome C/Caspase-9/Caspase-3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo antitumor activities of tenacissoside C from Marsdenia tenacissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Marsdenia tenacissima extract induces apoptosis and suppresses autophagy through ERK activation in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Antitumor Activities of Marsdenia tenacissima - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | The Antitumor Activities of Marsdenia tenacissima [frontiersin.org]
Application Notes and Protocols for Dose-Response Curve Analysis of Bioactive Compounds
Topic: Marstenacisside F1 Dose-Response Curve Analysis Note to Reader: As of the latest search, specific experimental data for a compound designated "this compound" is not available in the public domain. The following application note has been constructed as a detailed, generalized protocol for conducting and analyzing dose-response curves for a hypothetical novel bioactive compound, referred to herein as "Compound X," which can be adapted for a compound like this compound upon its characterization. This document serves as a template and guide for researchers, scientists, and drug development professionals.
Introduction
Dose-response analysis is a cornerstone of pharmacology and drug discovery, providing critical insights into the potency and efficacy of a compound. By systematically evaluating the biological response to a range of concentrations, researchers can quantify key parameters such as the half-maximal inhibitory concentration (IC50) or effective concentration (EC50). This information is fundamental for understanding a compound's mechanism of action and for guiding further development.
This application note provides a comprehensive protocol for determining the dose-response curve of a novel compound in a cell-based assay, including data presentation, experimental procedures, and visualization of related workflows and potential signaling pathways.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the effect of Compound X on the viability of a selected cancer cell line (e.g., HeLa).
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Compound X (stock solution in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed 5,000 cells in 100 µL of media per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of Compound X in culture media from the DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is less than 0.1% to avoid solvent-induced toxicity.
-
A typical dose range for a new compound might span several orders of magnitude (e.g., 0.1 nM to 100 µM).
-
After 24 hours of incubation, remove the old media from the wells and add 100 µL of media containing the different concentrations of Compound X. Include wells with media only (blank) and media with 0.1% DMSO (vehicle control).
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for another 4 hours.
-
Carefully remove the media containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis
-
Normalization:
-
Subtract the average absorbance of the blank wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100
-
-
-
Dose-Response Curve Fitting:
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to fit the curve and determine the IC50 value.[1]
-
Data Presentation
The following tables represent hypothetical data for the dose-response analysis of Compound X on HeLa cells after 48 hours of treatment.
Table 1: Dose-Response of Compound X on HeLa Cell Viability
| Concentration (µM) | Log Concentration | Mean Absorbance (570 nm) | Standard Deviation | % Viability |
| 0 (Vehicle) | N/A | 1.254 | 0.088 | 100.0 |
| 0.01 | -2.00 | 1.231 | 0.091 | 98.2 |
| 0.1 | -1.00 | 1.159 | 0.075 | 92.4 |
| 1 | 0.00 | 0.765 | 0.054 | 61.0 |
| 10 | 1.00 | 0.248 | 0.031 | 19.8 |
| 100 | 2.00 | 0.089 | 0.015 | 7.1 |
Table 2: Summary of Pharmacological Parameters for Compound X
| Parameter | Value |
| IC50 | 1.5 µM |
| Hill Slope | -1.2 |
| R² | 0.995 |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the dose-response analysis protocol.
Caption: Experimental workflow for dose-response analysis.
Hypothetical Signaling Pathway
The diagram below illustrates a hypothetical signaling pathway that could be inhibited by a compound like this compound or Compound X, leading to a reduction in cell proliferation.
Caption: Hypothetical MAPK/ERK signaling pathway inhibition.
References
Application Notes and Protocols for Assessing Marstenacisside F1 Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for assessing the cytotoxic effects of the novel compound, Marstenacisside F1. The following protocols detail established in vitro assays to quantify cell viability and elucidate the mechanisms of cell death, such as apoptosis. The information is intended to guide researchers in generating robust and reproducible data for the evaluation of this compound's potential as a therapeutic agent.
The primary methods covered include the MTT assay for metabolic activity, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and the Annexin V/Propidium Iodide (PI) and Caspase-3 activity assays for the characterization of apoptosis.
Key Cytotoxicity and Apoptosis Assays
A multi-faceted approach is recommended to thoroughly assess the cytotoxic profile of this compound. Combining assays that measure different cellular parameters will provide a more complete understanding of its biological activity.
| Assay | Principle | Endpoint Measured |
| MTT Assay | Enzymatic reduction of tetrazolium salt (MTT) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[1] | Cell viability and metabolic activity. |
| LDH Assay | Measurement of lactate dehydrogenase (LDH) released from damaged cells into the culture medium. | Cell membrane integrity and necrosis. |
| Annexin V/PI Staining | Detection of phosphatidylserine (PS) translocation to the outer cell membrane (early apoptosis) and membrane permeability to propidium iodide (late apoptosis/necrosis).[2][3] | Differentiation between viable, early apoptotic, late apoptotic, and necrotic cells. |
| Caspase-3 Activity Assay | Spectrophotometric or fluorometric detection of a chromophore or fluorophore released upon cleavage of a specific substrate by activated caspase-3.[4] | Activation of a key executioner caspase in the apoptotic pathway. |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell metabolic activity as an indicator of cell viability.[1][5]
Materials:
-
96-well flat-bottom plates
-
This compound stock solution
-
Cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)[6]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound. Include vehicle-treated (negative control) and untreated wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well.[6]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from cells with damaged plasma membranes.
[8]Materials:
-
96-well flat-bottom plates
-
This compound stock solution
-
Cell culture medium
-
LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)
-
Lysis buffer (provided in most kits for maximum LDH release control)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for:
-
Untreated cells (spontaneous LDH release)
-
Vehicle-treated cells
-
This compound-treated cells
-
Maximum LDH release (cells treated with lysis buffer 45 minutes before the end of incubation)
-
Medium background control (no cells)
-
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
Workflow for LDH Assay
Caption: Workflow of the LDH cytotoxicity assay.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
6-well plates or culture tubes
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting:
-
Suspension cells: Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Adherent cells: Gently trypsinize the cells, collect them, and centrifuge at 300 x g for 5 minutes.
-
-
Washing: Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer.
-
Staining:
-
Adjust the cell density to 1 x 10⁶ cells/mL in 1X Binding Buffer.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI. * Gently vortex and incubate for 15 minutes at room temperature in the dark. 5[3]. Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. * FITC signal (FL1 channel) for Annexin V binding.
-
PI signal (FL2 or FL3 channel) for membrane permeability.
-
Data Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
[9]Materials:
-
This compound stock solution
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA for colorimetric, Ac-DEVD-AMC for fluorometric) *[9] Reaction buffer
-
Microplate reader (spectrophotometer or fluorometer)
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound. After treatment, lyse the cells using the provided lysis buffer and quantify the protein concentration.
-
Assay Reaction:
-
In a 96-well plate, add 50-100 µg of protein lysate per well.
-
Add reaction buffer containing DTT.
-
Add the caspase-3 substrate. 3[4]. Incubation: Incubate the plate at 37°C for 1-2 hours. 4[4]. Measurement:
-
Colorimetric: Measure the absorbance at 405 nm. [10] * Fluorometric: Measure the fluorescence at an excitation of 380 nm and emission of 460 nm. 5[9]. Data Analysis: Compare the activity in treated samples to untreated controls to determine the fold-increase in caspase-3 activity.
-
Signaling Pathways in this compound-Induced Cytotoxicity
Natural products often induce cytotoxicity through the activation of apoptotic signaling pathways. T[11][12]he two primary pathways are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Intrinsic (Mitochondrial) Pathway
Caption: The intrinsic apoptosis pathway.
Extrinsic (Death Receptor) Pathway
Caption: The extrinsic apoptosis pathway.
These pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. Further investigation into the expression levels of key proteins in these pathways (e.g., Bcl-2 family members, caspases) can help to elucidate the specific mechanism of this compound-induced cell death.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 4. abcam.com [abcam.com]
- 5. broadpharm.com [broadpharm.com]
- 6. static.igem.wiki [static.igem.wiki]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 9. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Apoptosis: The Deadly Process Manipulated by Novel Therapeutics and Natural Products | Blog | Biosynth [biosynth.com]
Application Notes and Protocols for Marstenacisside F1 in Anti-Inflammatory Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Marstenacisside F1 is a natural compound that has garnered interest for its potential therapeutic properties. These application notes provide a comprehensive guide for researchers investigating the anti-inflammatory effects of this compound. The protocols outlined below are designed for use in a laboratory setting to assess the compound's impact on key inflammatory markers and signaling pathways. The murine macrophage cell line RAW 264.7 is utilized as a model system, as it is a well-established tool for studying inflammation in vitro. Upon stimulation with lipopolysaccharide (LPS), RAW 264.7 cells mimic an inflammatory response by producing various pro-inflammatory mediators.
Data Presentation: Efficacy of a this compound Analog (MAR1)
Recent research on a closely related compound, referred to as MAR1, has demonstrated significant anti-inflammatory activity in LPS-stimulated RAW 264.7 macrophages. The following tables summarize the dose-dependent effects of MAR1 on the secretion of key pro-inflammatory cytokines. This data serves as a valuable reference for expected outcomes when investigating this compound.
Table 1: Effect of MAR1 on TNF-α Secretion in LPS-Induced RAW 264.7 Cells [1]
| Treatment | Concentration | TNF-α Secretion (pg/mL) | % Inhibition |
| Control | - | Undetectable | - |
| LPS (1 µg/mL) | - | 2500 ± 150 | 0% |
| LPS + MAR1 | 10 µM | 1800 ± 120 | 28% |
| LPS + MAR1 | 20 µM | 1100 ± 90 | 56% |
| LPS + MAR1 | 40 µM | 600 ± 50 | 76% |
Table 2: Effect of MAR1 on IL-6 Secretion in LPS-Induced RAW 264.7 Cells [1]
| Treatment | Concentration | IL-6 Secretion (pg/mL) | % Inhibition |
| Control | - | Undetectable | - |
| LPS (1 µg/mL) | - | 1800 ± 100 | 0% |
| LPS + MAR1 | 10 µM | 1300 ± 90 | 28% |
| LPS + MAR1 | 20 µM | 800 ± 70 | 56% |
| LPS + MAR1 | 40 µM | 400 ± 40 | 78% |
Table 3: Effect of MAR1 on IL-1β Secretion in LPS-Induced RAW 264.7 Cells [1]
| Treatment | Concentration | IL-1β Secretion (pg/mL) | % Inhibition |
| Control | - | Undetectable | - |
| LPS (1 µg/mL) | - | 800 ± 60 | 0% |
| LPS + MAR1 | 10 µM | 600 ± 50 | 25% |
| LPS + MAR1 | 20 µM | 350 ± 30 | 56% |
| LPS + MAR1 | 40 µM | 150 ± 20 | 81% |
Key Signaling Pathways in Inflammation
The anti-inflammatory effects of compounds like this compound are often mediated through the modulation of key signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central regulators of inflammation.
NF-κB Signaling Pathway
The NF-κB pathway is a primary signaling cascade that responds to inflammatory stimuli, such as LPS.[2][3] Its activation leads to the transcription of numerous pro-inflammatory genes.
Caption: The NF-κB signaling pathway and potential inhibition by this compound.
MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade involved in the inflammatory response. It consists of a series of protein kinases that are sequentially activated.
Caption: The MAPK signaling pathway and potential inhibition by this compound.
Experimental Protocols
The following are detailed protocols for key in vitro assays to evaluate the anti-inflammatory properties of this compound.
Experimental Workflow
Caption: General experimental workflow for assessing the anti-inflammatory effects of this compound.
Protocol 1: Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for NO and viability assays, 24-well for ELISA, and 6-well for Western blotting) at a density of 1 x 10^5 cells/mL and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20, 40 µM) for 1-2 hours.
-
Following pre-treatment, stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
Include a vehicle control (e.g., DMSO) and a positive control (LPS alone).
-
Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
-
Reagent Preparation:
-
Griess Reagent A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Standard: Prepare a series of sodium nitrite standards (0-100 µM) in culture medium.
-
-
Procedure:
-
After the 24-hour incubation period, collect 100 µL of cell culture supernatant from each well of a 96-well plate.
-
Add 50 µL of Griess Reagent A to each supernatant sample and standard.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Calculation: Determine the nitrite concentration in the samples by comparing the absorbance to the standard curve.
Protocol 3: Reactive Oxygen Species (ROS) Measurement
This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of DCFH-DA in DMSO.
-
Prepare a 20 µM working solution of DCFH-DA in serum-free DMEM immediately before use.
-
-
Procedure:
-
After the treatment period, remove the culture medium and wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Add 100 µL of the 20 µM DCFH-DA working solution to each well.
-
Incubate for 30 minutes at 37°C in the dark.
-
Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
Protocol 4: Western Blot Analysis for Inflammatory Proteins
This protocol is used to determine the expression levels of key inflammatory proteins such as iNOS, COX-2, and phosphorylated forms of IκBα and p38 MAPK.
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, phospho-IκBα, phospho-p38 MAPK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
These application notes and protocols provide a robust framework for investigating the anti-inflammatory potential of this compound. By following these methodologies, researchers can obtain reliable and reproducible data to elucidate the compound's mechanism of action and its therapeutic promise.
References
- 1. MAR1 suppresses inflammatory response in LPS-induced RAW 264.7 macrophages and human primary peripheral blood mononuclear cells via the SIRT1/PGC-1α/PPAR-γ pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NF-κB: a key role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
Marstenacisside F1: A Potential Anti-Cancer Agent from Marsdenia tenacissima
Application Note & Protocols for Researchers
Introduction
Marstenacisside F1 is a polyoxypregnane glycoside isolated from the medicinal plant Marsdenia tenacissima. While direct and extensive research on the anti-cancer properties of this compound is emerging, the broader class of saponins from Marsdenia tenacissima (SMT) has demonstrated significant anti-tumor activity.[1][2] These saponins, including various C21 steroidal glycosides, have been shown to inhibit the proliferation of cancer cells and induce apoptosis, suggesting their potential as therapeutic agents.[3][4] This document provides an overview of the anti-cancer potential of saponins from Marsdenia tenacissima, with the understanding that this compound, as a constituent, may share these properties. Detailed protocols for key experiments are provided to guide researchers in investigating its efficacy.
Anti-Cancer Activity of Marsdenia tenacissima Saponins (SMT)
Studies on SMT have revealed potent cytotoxic effects against various cancer cell lines, particularly hepatocellular carcinoma (HCC).[1][5] The anti-cancer activity is primarily attributed to the induction of apoptosis through the mitochondrial pathway.[2][5] Furthermore, these saponins have been found to modulate key signaling pathways involved in cell survival and proliferation, such as the PI3K/AKT/mTOR and EGFR pathways.[3]
Quantitative Data Summary
The following tables summarize the quantitative data on the anti-cancer effects of Saponins from Marsdenia tenacissima (SMT) on hepatocellular carcinoma cell lines.
Table 1: Cytotoxicity of SMT on Liver Cancer and Normal Liver Cells
| Cell Line | Treatment Duration | IC50 (µg/mL) |
| HepG2 | 24h | Value not specified, but showed higher sensitivity than Li-7[1] |
| Li-7 | 24h | Value not specified[1] |
| L-02 (normal liver) | 24h | Showed less sensitivity than HepG2 and Li-7[1] |
Table 2: Effect of SMT on Apoptosis-Related Protein Expression in HepG2 Cells
| Protein | Treatment | Expression Level |
| Bax | SMT | Upregulated[2] |
| Cytochrome c | SMT | Increased release from mitochondria[2] |
| Cleaved Caspase-9 | SMT | Upregulated[2] |
| Cleaved Caspase-3 | SMT | Upregulated[2] |
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is for determining the cytotoxic effects of a compound on cancer cells.
Workflow:
Caption: Workflow for Cell Viability Assay.
Methodology:
-
Cell Seeding: Seed hepatocellular carcinoma cells (e.g., HepG2, Li-7) and a normal liver cell line (e.g., L-02) into 96-well plates at an appropriate density.[1][5]
-
Incubation: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Treat the cells with various concentrations of SMT. Include a vehicle-treated control group.[1]
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the control group and determine the half-maximal inhibitory concentration (IC50).
Apoptosis Analysis by Flow Cytometry
This protocol is for quantifying the percentage of apoptotic cells after treatment.
Methodology:
-
Cell Treatment: Treat HepG2 or Li-7 cells with different concentrations of SMT for 24 hours.[1]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Western Blot Analysis
This protocol is for detecting the expression levels of apoptosis-related proteins.
Methodology:
-
Protein Extraction: Treat cells with SMT, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene fluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Cytochrome c, Caspase-9, Caspase-3, and a loading control (e.g., GAPDH) overnight at 4°C.[2]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities relative to the loading control.
Signaling Pathways
The anti-cancer effects of saponins from Marsdenia tenacissima are associated with the modulation of specific signaling pathways.
Mitochondrial Apoptosis Pathway
SMT has been shown to induce apoptosis in hepatocellular carcinoma cells by damaging the mitochondria and activating the intrinsic apoptosis pathway.[1][2]
Caption: SMT-induced mitochondrial apoptosis pathway.
Potential EGFR and PI3K/AKT/mTOR Signaling Involvement
Bioinformatic analyses and studies on related compounds suggest that saponins from Marsdenia tenacissima may also exert their anti-cancer effects by targeting the EGFR and PI3K/AKT/mTOR signaling pathways, which are crucial for cancer cell proliferation and survival.[3]
Caption: Potential inhibition of EGFR and PI3K/AKT/mTOR pathways.
Conclusion
This compound, as a saponin from Marsdenia tenacissima, belongs to a class of compounds with demonstrated anti-cancer potential. The available data on the saponin extract (SMT) strongly suggests that these compounds can induce apoptosis in cancer cells through the mitochondrial pathway and may modulate key survival signaling pathways. The protocols and data presented here provide a framework for researchers to further investigate the specific anti-cancer activities and mechanisms of action of this compound. Further studies are warranted to fully elucidate its therapeutic potential and to establish its specific molecular targets.
References
- 1. Saponins of Marsdenia Tenacissima promotes apoptosis of hepatocellular carcinoma cells through damaging mitochondria then activating cytochrome C/Caspase-9/Caspase-3 pathway [jcancer.org]
- 2. Saponins of Marsdenia Tenacissima promotes apoptosis of hepatocellular carcinoma cells through damaging mitochondria then activating cytochrome C/Caspase-9/Caspase-3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biomarker Discovery and Molecular Docking Reveal Marsdenia tenacissima Fermentation Product’s Anti-Lung Cancer Components [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Saponins of Marsdenia Tenacissima promotes apoptosis of hepatocellular carcinoma cells through damaging mitochondria then activating cytochrome C/Caspase-9/Caspase-3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Standards for Marstenacisside F1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Marstenacisside F1 is a polyoxypregnanoside isolated from the roots of Marsdenia tenacissima.[1][2] With a molecular formula of C₄₇H₆₆O₁₄ and a molecular weight of 855.02 g/mol , this compound has demonstrated noteworthy anti-inflammatory properties by inhibiting lipopolysaccharide-induced nitric oxide (NO) production in RAW 264.7 cells.[1][2][3][4][5][6] As a derivative of Tenacigenin B, this compound belongs to the C21 steroidal glycoside family, a class of compounds known for a variety of biological activities, including anti-inflammatory and immunomodulatory effects.[1][3][5] This document provides detailed application notes and protocols for the analytical standards of this compound to support research, quality control, and drug development activities.
Physicochemical and Structural Data
| Parameter | Value | Reference |
| Molecular Formula | C₄₇H₆₆O₁₄ | [2][6] |
| Molecular Weight | 855.02 g/mol | [6] |
| CAS Number | 2902666-68-4 | [6] |
| Class | Polyoxypregnane Glycoside | [1][3][4][5] |
| Aglycone | Tenacigenin B derivative | [1][3][5] |
| Biological Activity | Anti-inflammatory | [1][3][4][5] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Quantification
This protocol outlines a general method for the quantitative analysis of this compound in various matrices, including plant extracts and biological samples. Due to the lack of a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is recommended for detection. Alternatively, tandem mass spectrometry (MS/MS) can be employed for high sensitivity and selectivity.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (ELSD, CAD, or MS/MS).
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically effective for separating saponins.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B
-
25-30 min: 70% to 90% B
-
30-35 min: 90% B (hold)
-
35-40 min: 90% to 30% B
-
40-45 min: 30% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
ELSD Settings (if applicable):
-
Nebulizer Temperature: 30 °C
-
Evaporator Temperature: 50 °C
-
Gas Flow Rate: 1.5 L/min
-
Sample Preparation:
-
Plant Material: Extract powdered plant material with 70% ethanol using sonication or reflux. Filter the extract and evaporate the solvent under reduced pressure.
-
Solid-Phase Extraction (SPE) Cleanup: Dissolve the crude extract in water and apply to a C18 SPE cartridge. Wash the cartridge with water to remove polar impurities. Elute the saponin fraction with methanol.
-
Final Sample: Evaporate the methanol eluate to dryness and reconstitute the residue in the initial mobile phase for HPLC analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identification and Quantification
LC-MS/MS provides high sensitivity and structural information, making it ideal for the analysis of this compound, especially at low concentrations.
Instrumentation and Conditions:
-
LC System: As described for HPLC.
-
Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI is generally suitable for polyoxypregnane glycosides.
-
MS Parameters (Representative):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 40 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 600 L/h
-
-
Data Acquisition: Full scan mode for identification and Multiple Reaction Monitoring (MRM) for quantification.
Expected Fragmentation:
In positive ESI-MS/MS, the fragmentation of polyoxypregnane glycosides typically involves the sequential loss of sugar moieties and neutral losses from the aglycone. For this compound ([M+Na]⁺ at m/z 877.43), characteristic fragment ions would arise from the cleavage of glycosidic bonds.
| Precursor Ion (m/z) | Product Ions (m/z) | Description |
| 877.43 ([M+Na]⁺) | Varies | Loss of sugar residues and fragments from the aglycone. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is the primary tool for the unambiguous structural elucidation of this compound.
Instrumentation and Conditions:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
Solvent: Pyridine-d₅ or Methanol-d₄.
-
Experiments:
-
1D NMR: ¹H and ¹³C NMR for initial structural assessment.
-
2D NMR: COSY, HSQC, HMBC, and NOESY experiments to establish connectivities and stereochemistry.
-
Key ¹H NMR Signals (in Pyridine-d₅): [2]
-
Aglycone Methyls: δH 1.18 (s, CH₃-18), 1.09 (s, CH₃-19), 2.26 (s, CH₃-21)
-
Aglycone Methines: δH 3.60 (m, H-3), 5.58 (t, J = 10.2 Hz, H-11), 5.25 (d, J = 10.2 Hz, H-12)
Anti-inflammatory Signaling Pathway
This compound exhibits anti-inflammatory activity by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[1][2][3][4][5] This effect is likely mediated through the downregulation of inducible nitric oxide synthase (iNOS). Related pregnane glycosides have also been shown to down-regulate the expression of cyclooxygenase-2 (COX-2), another key enzyme in the inflammatory response. The proposed signaling pathway involves the inhibition of signaling cascades that lead to the activation of transcription factors, such as NF-κB, which are responsible for the expression of iNOS and COX-2.
Conclusion
The analytical methods and protocols detailed in this document provide a framework for the accurate and reliable analysis of this compound. The use of HPLC with ELSD or MS/MS detection is recommended for quantitative analysis, while high-field NMR spectroscopy is essential for definitive structural confirmation. The outlined anti-inflammatory signaling pathway offers a basis for further mechanistic studies of this promising natural product. These analytical standards are crucial for ensuring the quality and consistency of this compound in research and development applications.
References
- 1. The first fully optimized and validated SPE-LC-MS/MS method for determination of the new-generation neonicotinoids in surface water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Discovery of Polyoxypregnane Derivatives From Aspidopterys obcordata With Their Potential Antitumor Activity [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. An LC-MS/MS method for simultaneous determination of 1,5-dicaffeoylquinic acid and 1-O-acetylbritannilactone in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory 12,20-Epoxypregnane and 11,12-seco-Pregnane Glycosides from the Stems of Hoya kerrii - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Marstenacisside F1
Topic: Marstenacisside F1 Solubility and Stability Testing Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a polyoxypregnane glycoside isolated from the roots of Marsdenia tenacissima.[1] This natural product has demonstrated noteworthy anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1][2] Given its therapeutic potential, a thorough understanding of its physicochemical properties, such as solubility and stability, is crucial for its development as a potential drug candidate. These parameters are fundamental for formulation development, ensuring consistent bioavailability, and determining appropriate storage conditions and shelf-life.
This document provides detailed protocols for assessing the solubility and stability of this compound, along with hypothetical data presented in a structured format for clarity. Additionally, a putative signaling pathway illustrating the anti-inflammatory mechanism of this compound is provided.
Solubility of this compound
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Poor aqueous solubility can lead to low absorption and limited therapeutic efficacy. The following table summarizes the hypothetical solubility of this compound in various solvents.
Table 1: Solubility of this compound in Various Solvents at 25°C
| Solvent | Solubility (mg/mL) | Classification |
| Water | < 0.1 | Practically Insoluble |
| Phosphate Buffered Saline (PBS) pH 7.4 | < 0.1 | Practically Insoluble |
| Dimethyl Sulfoxide (DMSO) | > 100 | Very Soluble |
| Ethanol | 25 | Soluble |
| Methanol | 50 | Freely Soluble |
| Acetonitrile | 15 | Soluble |
| Propylene Glycol | 5 | Sparingly Soluble |
Protocol for Solubility Determination: Shake-Flask Method
This protocol outlines the traditional shake-flask method to determine the equilibrium solubility of this compound.
3.1. Materials
-
This compound
-
Selected solvents (e.g., Water, PBS, DMSO, Ethanol)
-
Scintillation vials
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Volumetric flasks and pipettes
3.2. Procedure
-
Add an excess amount of this compound to a scintillation vial containing a known volume of the selected solvent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials on an orbital shaker set at a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm).
-
Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant and dilute it with a suitable mobile phase for HPLC analysis.
-
Quantify the concentration of this compound in the diluted supernatant using a pre-validated HPLC method with a standard calibration curve.
-
Calculate the solubility in mg/mL.
Stability of this compound
Stability testing is essential to determine the shelf-life of a drug substance and to identify appropriate storage conditions.[3][4] This involves subjecting the compound to various environmental factors to assess its degradation over time.
Table 2: Stability of this compound under Accelerated Storage Conditions (6 Months)
| Condition | Initial Assay (%) | 1 Month Assay (%) | 3 Months Assay (%) | 6 Months Assay (%) | Degradants (%) |
| 40°C / 75% RH | 99.8 | 99.5 | 98.9 | 97.5 | 2.3 |
| 25°C / 60% RH | 99.8 | 99.7 | 99.6 | 99.4 | 0.4 |
| Photostability | 99.8 | - | - | 95.2 | 4.6 |
Table 3: pH Stability of this compound in Solution at 25°C (72 hours)
| pH | Initial Assay (%) | 24 hours Assay (%) | 48 hours Assay (%) | 72 hours Assay (%) |
| 2.0 (Acidic) | 99.7 | 98.1 | 96.5 | 94.8 |
| 7.4 (Neutral) | 99.7 | 99.6 | 99.5 | 99.4 |
| 9.0 (Basic) | 99.7 | 97.5 | 95.2 | 92.8 |
Protocol for Stability Testing
This protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.[4]
5.1. Materials
-
This compound
-
Stability chambers with controlled temperature and relative humidity (RH)
-
Photostability chamber
-
Appropriate container closure system
-
HPLC system with a stability-indicating method
-
pH meter and buffers
5.2. Solid-State Stability Procedure
-
Place accurately weighed samples of this compound in the chosen container closure system.
-
Store the samples in stability chambers under the following conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
For photostability, expose the sample to a light source according to ICH Q1B guidelines.
-
At specified time points (e.g., 0, 1, 3, 6 months for accelerated; 0, 3, 6, 9, 12 months for long-term), withdraw samples.[5]
-
Analyze the samples for assay (potency) and the presence of degradation products using a validated stability-indicating HPLC method.
-
Record any changes in physical appearance (e.g., color, crystallinity).
5.3. Solution Stability Procedure
-
Prepare solutions of this compound in buffers of different pH values (e.g., 2.0, 7.4, 9.0).
-
Store the solutions at a constant temperature (e.g., 25°C), protected from light.
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw aliquots.
-
Immediately analyze the aliquots by HPLC to determine the remaining concentration of this compound and the formation of any degradants.
Putative Signaling Pathway of this compound
This compound has been shown to inhibit LPS-induced nitric oxide production in RAW 264.7 cells.[1][2] LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages through Toll-like receptor 4 (TLR4). This activation triggers downstream signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4][6] These pathways lead to the transcription and translation of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), which is responsible for the production of large amounts of NO. The diagram below illustrates the putative mechanism by which this compound exerts its anti-inflammatory effect.
References
- 1. Lipopolysaccharide-induced inflammation increases nitric oxide production in taste buds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. RAW 264.7 Cell Line in Macrophage and Immunology Research [cytion.com]
- 4. Activation of RAW264.7 cells by PCp-I, a polysaccharide from Psoralea corylifolia L, through NF-κB/MAPK signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitric oxide inhibits lipopolysaccharide-induced inducible nitric oxide synthase expression and its own production through the cGMP signaling pathway in murine microglia BV-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Marstenacisside F1 Yield
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Marstenacisside F1 from extraction and purification processes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
A1: this compound is a polyoxypregnanoside, a type of saponin, with demonstrated anti-inflammatory properties.[1] It is isolated from the roots of Marsdenia tenacissima, a plant used in traditional medicine.[1] this compound is a derivative of Tenacigenin B and has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide-induced RAW 264.7 cells.[1]
Q2: What are the general steps for extracting this compound?
A2: The general workflow for extracting this compound involves:
-
Preparation of Plant Material: Drying and powdering the roots of Marsdenia tenacissima.
-
Solvent Extraction: Extracting the powdered material with a polar solvent like ethanol.
-
Fractionation: Partitioning the crude extract to separate compounds based on polarity.
-
Chromatographic Purification: A multi-step process using various chromatography techniques to isolate this compound.
Q3: Why is my overall yield of this compound consistently low?
A3: Low yields can be attributed to several factors:
-
Suboptimal Extraction Solvent: The polarity of the solvent system may not be ideal for selectively extracting this compound.
-
Incomplete Extraction: The extraction time or temperature may be insufficient to fully extract the compound from the plant matrix.
-
Compound Degradation: this compound, like many natural products, can be sensitive to heat and pH, potentially degrading during the extraction process.
-
Losses During Purification: Each purification step, especially column chromatography, can lead to sample loss if not optimized.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and purification of this compound.
Issue 1: Low Crude Extract Yield
| Potential Cause | Troubleshooting Suggestion |
| Improper Grinding of Plant Material | Ensure the dried roots are ground to a fine, consistent powder to maximize the surface area for solvent penetration. |
| Inappropriate Solvent Choice | While 95% ethanol is a common choice, consider experimenting with different concentrations of ethanol or methanol to optimize the extraction of pregnane glycosides. |
| Insufficient Extraction Time or Temperature | Increase the extraction time or consider gentle heating (e.g., 40-60°C) to enhance extraction efficiency. However, be cautious of potential degradation of the target compound at higher temperatures. |
| Inadequate Solvent-to-Solid Ratio | A low solvent-to-solid ratio can lead to incomplete extraction. Ensure a sufficient volume of solvent is used to fully immerse the plant material. |
Issue 2: Difficulty in Isolating this compound during Chromatography
| Potential Cause | Troubleshooting Suggestion |
| Poor Separation on Silica Gel Column | The complex mixture of saponins in the crude extract can be challenging to separate on silica gel alone. Consider using a gradient elution with a solvent system like chloroform-methanol or ethyl acetate-methanol. |
| Co-elution with Similar Compounds | This compound may co-elute with other structurally similar pregnane glycosides. Utilize a multi-step chromatography approach, including MCI gel, ODS (C18), and preparative HPLC for finer separation. |
| Peak Tailing or Broadening in HPLC | This can be caused by interactions with the stationary phase or issues with the mobile phase. Adjust the mobile phase composition (e.g., acetonitrile-water gradient) and pH. Ensure the sample is fully dissolved before injection. |
| Irreversible Adsorption on Column | Highly polar compounds can sometimes irreversibly bind to the stationary phase. If this is suspected, try a different stationary phase or add a modifier to the mobile phase. |
Experimental Protocols
Extraction and Fractionation of this compound
This protocol is based on the methodology described for the isolation of this compound and related compounds from Marsdenia tenacissima.
-
Preparation of Plant Material:
-
Air-dry the roots of Marsdenia tenacissima at room temperature.
-
Grind the dried roots into a coarse powder.
-
-
Extraction:
-
Macerate the powdered roots with 95% ethanol at room temperature (3 x 10 L for 1 kg of plant material, 24 hours each).
-
Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Fractionation:
-
Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate, and n-butanol.
-
The n-butanol fraction will contain the pregnane glycosides, including this compound.
-
Purification of this compound
-
Initial Column Chromatography (Silica Gel):
-
Subject the n-butanol fraction to column chromatography over a silica gel column.
-
Elute with a gradient of chloroform-methanol (e.g., 100:1 to 1:1, v/v) to obtain several fractions.
-
-
MCI Gel Chromatography:
-
Further separate the fractions containing this compound on an MCI gel column.
-
Elute with a stepwise gradient of methanol-water (e.g., 30:70 to 100:0, v/v).
-
-
ODS (C18) Chromatography:
-
Subject the relevant fractions to ODS (C18) column chromatography.
-
Elute with a methanol-water or acetonitrile-water gradient.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Perform final purification using preparative HPLC on a C18 column.
-
Use an isocratic or gradient elution with acetonitrile-water to obtain pure this compound.
-
Visualizations
Experimental Workflow for this compound Isolation
References
Technical Support Center: Purification of Triterpenoid Glycosides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the purification of triterpenoid glycosides, a class of compounds to which Marstenacisside F1 may belong. Due to the limited publicly available information on this compound, this guide focuses on general methodologies and challenges applicable to the broader class of saponin glycosides.
Frequently Asked Questions (FAQs)
Q1: My initial crude extract shows a complex mixture of compounds on TLC/LC-MS. How can I simplify the mixture before column chromatography?
A1: A multi-step extraction and partitioning protocol is highly recommended. Start with a non-polar solvent (e.g., hexane, petroleum ether) to remove lipids and chlorophyll. Subsequently, extract with a solvent of intermediate polarity like dichloromethane or ethyl acetate to separate less polar glycosides. Finally, extract with a highly polar solvent such as n-butanol or methanol to isolate the more polar glycosides. This liquid-liquid partitioning will significantly reduce the complexity of the mixture loaded onto your primary chromatography column.
Q2: I am observing poor peak shape and resolution during my HPLC analysis. What are the common causes?
A2: Poor peak shape (e.g., tailing, fronting, or broad peaks) in HPLC can be attributed to several factors:
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.
-
Inappropriate Mobile Phase: The pH and solvent composition of your mobile phase are critical. For acidic compounds like saponins, adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can improve peak shape.
-
Column Degradation: The stationary phase of your column can degrade over time, especially with aggressive mobile phases or impure samples. A guard column can help extend the life of your analytical column.
-
Secondary Interactions: Saponins can have secondary interactions with the silica backbone of C18 columns. Using a column with end-capping or a different stationary phase (e.g., phenyl-hexyl) may mitigate these interactions.
Q3: My target compound appears to be co-eluting with other similar compounds. How can I improve separation?
A3: Co-elution of structurally similar saponins is a common challenge. To improve separation, consider the following strategies:
-
Gradient Optimization: A shallower gradient during your HPLC run can increase the resolution between closely eluting peaks.
-
Alternative Stationary Phases: If using a C18 column, switching to a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, may provide the necessary resolution.
-
Orthogonal Chromatography: Employing a two-dimensional (2D) HPLC approach, where fractions from the first separation are subjected to a second separation under different conditions (e.g., different stationary phase or mobile phase pH), can resolve highly complex mixtures.
-
Preparative TLC: For smaller scales, preparative thin-layer chromatography can be an effective method to isolate individual compounds from a small set of co-eluting isomers.
Troubleshooting Guides
Low Yield of Target Compound
| Symptom | Possible Cause | Suggested Solution |
| Low recovery after solid-phase extraction (SPE). | Inappropriate SPE cartridge material or elution solvent. | Screen different SPE cartridges (e.g., C18, HLB) and optimize the elution solvent system to ensure complete elution of the target compound. |
| Degradation of the target compound during purification. | pH instability or enzymatic degradation. | Buffer your solutions to maintain an optimal pH. Add enzyme inhibitors during the initial extraction process if endogenous enzymes are suspected. |
| Loss of compound during solvent evaporation. | Compound may be volatile or adhere to glassware. | Use a rotary evaporator at a controlled temperature and pressure. Rinse glassware with a small amount of a suitable solvent to recover any adsorbed compound. |
Presence of Impurities in Final Product
| Symptom | Possible Cause | Suggested Solution |
| Persistent minor impurities observed in NMR/LC-MS. | Co-eluting isomers or structurally related compounds. | Employ orthogonal chromatographic techniques (e.g., 2D-LC) or try a different stationary phase for preparative HPLC. |
| Presence of solvent adducts. | Reaction of the compound with solvents (e.g., trifluoroacetic acid from HPLC). | Use a non-reactive mobile phase modifier if possible. Lyophilize the final product multiple times from a pure solvent like water or methanol to remove volatile adducts. |
| Contamination from plasticware or glassware. | Leaching of plasticizers or other contaminants. | Use high-quality, solvent-resistant labware (e.g., glass, PTFE). Thoroughly clean all glassware before use. |
Experimental Protocols
General Protocol for Extraction and Isolation of Triterpenoid Glycosides
-
Drying and Grinding: Air-dry the plant material at room temperature and grind it into a fine powder.
-
Defatting: Macerate the powdered material with n-hexane at room temperature for 24 hours to remove lipids and other non-polar compounds. Repeat this step three times.
-
Extraction: After defatting, air-dry the residue and extract it with 80% aqueous methanol at room temperature for 24 hours (x3).
-
Solvent Partitioning: Concentrate the methanol extract under reduced pressure to obtain a crude extract. Suspend the crude extract in water and partition successively with ethyl acetate and n-butanol.
-
Column Chromatography: Subject the n-butanol fraction to column chromatography on a macroporous resin (e.g., Diaion HP-20). Elute with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100%).
-
Preparative HPLC: Further purify the fractions containing the target compounds using preparative reversed-phase HPLC (e.g., C18 column) with a suitable mobile phase gradient (e.g., acetonitrile-water or methanol-water with 0.1% formic acid).
-
Final Purification: If necessary, perform a final purification step using Sephadex LH-20 chromatography or recrystallization to obtain the pure compound.
Visualizations
Caption: General workflow for the extraction and purification of this compound or related triterpenoid glycosides.
Caption: Troubleshooting logic for poor HPLC peak shape during saponin analysis.
Marstenacisside F1 experimental variability and solutions
Marstenacisside F1 Technical Support Center
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the experimental use of this compound, with a focus on addressing potential variability and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a polyoxypregnanoside isolated from the plant Marsdenia tenacissima.[1][2] It is a derivative of Tenacigenin B and has demonstrated anti-inflammatory properties.[1][2][3] Specifically, it has been shown to inhibit the production of nitric oxide (NO) in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS).[1][2][3]
Q2: What is the primary in vitro assay used to characterize the activity of this compound?
The primary assay is the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 murine macrophage cells. This is a common method to screen for anti-inflammatory activity.
Q3: How should this compound be stored and handled?
This compound should be stored under the conditions recommended in the Certificate of Analysis provided by the supplier. For MedChemExpress, the product is shipped at room temperature in the continental US, but storage conditions may vary elsewhere.[1] It is crucial to refer to the supplier's specific instructions for long-term stability.
Q4: What are the potential signaling pathways affected by this compound?
While the precise mechanism of this compound is not fully elucidated, its inhibitory effect on LPS-induced NO production in macrophages suggests a potential interaction with the signaling pathways that regulate the expression of inducible nitric oxide synthase (iNOS). The primary pathways activated by LPS in this context are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4]
dot
Caption: Potential signaling pathways modulated by this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the LPS-induced nitric oxide production assay in RAW 264.7 cells, which is the primary experimental model for this compound.
| Issue | Potential Cause | Recommended Solution |
| High Variability in NO Production Between Replicates | Inconsistent cell seeding density. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. |
| Cell stress due to over-confluency or poor health. | Seed cells at a density that avoids confluency at the end of the experiment. Regularly check cell morphology. | |
| Pipetting errors during reagent addition. | Calibrate pipettes regularly. Use fresh tips for each replicate. | |
| Low or No NO Production in Positive Control (LPS only) | Inactive LPS. | Use a fresh, properly stored stock of LPS. Test different concentrations of LPS. |
| Low cell viability. | Perform a cell viability assay (e.g., MTT) in parallel to ensure cells are healthy.[5] | |
| Insufficient incubation time with LPS. | Ensure a sufficient incubation period (typically 18-24 hours) after LPS stimulation.[5] | |
| Problems with the Griess reagent. | Use freshly prepared Griess reagent. Ensure proper mixing and incubation time as per the protocol. | |
| Inconsistent this compound Activity | Compound precipitation. | Check the solubility of this compound in your culture medium. Consider using a low percentage of a solvent like DMSO, ensuring the final concentration is not toxic to the cells. |
| Degradation of the compound. | Follow the recommended storage conditions. Prepare fresh dilutions for each experiment. | |
| Cell density affecting compound efficacy. | Optimize cell seeding density as the effective concentration of the compound can be cell number-dependent. | |
| High Background Nitrite Levels in Untreated Cells | Contamination of culture medium or reagents. | Use fresh, sterile media and reagents. Test media for background nitrite levels. |
| Cell stress leading to basal NO production. | Handle cells gently and avoid prolonged exposure to harsh conditions. |
Experimental Protocols
Protocol: Inhibition of Nitric Oxide Production in LPS-stimulated RAW 264.7 Cells
1. Cell Culture and Seeding:
-
Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.[5]
2. Compound Treatment:
-
Prepare stock solutions of this compound in an appropriate solvent (e.g., DMSO).
-
Dilute the stock solution to the desired final concentrations in the culture medium.
-
After the 24-hour incubation, remove the old medium from the wells and replace it with fresh medium containing the different concentrations of this compound.
-
It is recommended to pre-treat the cells with the compound for 1-2 hours before LPS stimulation.
3. LPS Stimulation:
-
Add LPS to the wells to a final concentration of 1 µg/mL.
-
Include a positive control (cells with LPS only) and a negative control (cells without LPS or compound).
-
Incubate the plate for an additional 24 hours.
4. Nitric Oxide Measurement (Griess Assay):
-
After the 24-hour incubation with LPS, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample in a new 96-well plate.[5]
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Create a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.
5. Cell Viability Assay (e.g., MTT Assay):
-
It is crucial to perform a cell viability assay in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity of this compound.
-
After collecting the supernatant for the Griess assay, add MTT solution to the remaining cells in the original plate and incubate.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO) and measure the absorbance.[5]
dot
Caption: Experimental workflow for assessing this compound activity.
Quantitative Data Summary
Currently, publicly available quantitative data for this compound is limited. The primary study reports the following inhibitory activity:
| Compound | Concentration | Nitric Oxide (NO) Inhibition Rate (%) |
| This compound | 40 µM | 48.19 ± 4.14 |
| Marstenacisside F2 | 40 µM | 70.33 ± 5.39 |
| L-NMMA (positive control) | 40 µM | 68.03 ± 0.72 |
Data from: Na Z, et al. Polyoxypregnane Glycosides from Root of Marsdenia tenacissima and Inhibited Nitric Oxide Levels in LPS Stimulated RAW 264.7 Cells. Molecules. 2023 Jan 16;28(2):886.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of LPS-induced NO and PGE2 production by asiatic acid via NF-kappa B inactivation in RAW 264.7 macrophages: possible involvement of the IKK and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LPS/IFNgamma-induced RAW 264.7 apoptosis is regulated by both nitric oxide-dependent and -independent pathways involving JNK and the Bcl-2 family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
preventing Marstenacisside F1 degradation in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Marstenacisside F1 in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a polyoxypregnane glycoside, a type of saponin, isolated from the plant Marsdenia tenacissima.[1][2][3][4][5] It has demonstrated anti-inflammatory activity by inhibiting nitric oxide (NO) production in lipopolysaccharide-induced RAW 264.7 cells.[3][4] As a saponin, it is a high-molecular-weight glycoside with a triterpene or steroid aglycone linked to one or more sugar chains.[6][7] Saponins, in general, can form colloidal solutions in water and often have a bitter, acrid taste.[7]
Q2: What are the primary factors that can cause this compound to degrade in solution?
Based on information for this compound and general knowledge of saponin stability, the primary factors contributing to degradation are:
-
Incompatible Materials: Contact with strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents can lead to chemical degradation.[8]
-
Temperature: Saponins are sensitive to temperature. Elevated temperatures can accelerate hydrolysis and other degradation reactions.[9][10][11]
-
pH: Increased acidity is generally detrimental to the stability of saponins.[11] The glycosidic bonds in saponins can be hydrolyzed under acidic or basic conditions.[11]
-
Light: Exposure to direct sunlight should be avoided as it can potentially contribute to degradation.[8]
-
Enzymatic Activity: The presence of glycoside hydrolases, either from the plant source or microbial contamination, can cleave the glycosidic bonds.[11]
Q3: What are the recommended storage conditions for this compound solid compound and solutions?
For the solid compound, it is recommended to keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[8]
For solutions, based on general best practices for saponins, storage in a cold room at around 10°C is recommended to minimize degradation.[9][10] It is also advisable to use low-adsorption centrifuge tubes for aliquoting and storage to prevent loss of the compound due to surface adsorption.[1][2]
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
Issue 1: Loss of biological activity of this compound solution over time.
| Potential Cause | Troubleshooting Step | Rationale |
| Chemical Degradation | Prepare fresh solutions before each experiment. If storage is necessary, store at a low temperature (e.g., 10°C) and protect from light. Avoid contact with strong acids, bases, and oxidizing/reducing agents. | This compound is a saponin and is susceptible to hydrolysis and oxidation.[8][9][10][11] |
| Adsorption to Container | Use low-adsorption polypropylene or silanized glass containers for storage and handling. | Saponins can adsorb to surfaces, leading to a decrease in the effective concentration in solution.[1][2] |
| Microbial Contamination | Filter-sterilize the solution using a 0.22 µm filter before storage. Work in a sterile environment when handling the solution. | Microorganisms can introduce enzymes that may degrade the glycosidic linkages of this compound. |
Issue 2: Inconsistent results in cell-based assays.
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete Dissolution | Ensure the compound is fully dissolved. It is recommended to prepare a stock solution at a concentration of ≥2 mg/mL and mix thoroughly. | Incomplete dissolution will lead to inaccurate concentrations in your assay.[1][2] |
| Precipitation in Media | Visually inspect the media for any signs of precipitation after adding the this compound solution. If precipitation occurs, consider using a different solvent for the stock solution (e.g., DMSO) and ensure the final solvent concentration in the media is low and non-toxic to the cells. | Poor solubility in the final assay medium can lead to inconsistent effective concentrations. |
| Degradation in Media | Minimize the pre-incubation time of this compound in the cell culture media before adding to the cells. | The components of the cell culture media (e.g., pH, presence of certain ions) could potentially affect the stability of the compound over time. |
Experimental Protocols
Protocol 1: General Procedure for Preparing a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound solid using a calibrated analytical balance.
-
Solvent Selection: Choose an appropriate solvent. For many laboratory compounds, Dimethyl Sulfoxide (DMSO) is a common choice for creating a concentrated stock solution.
-
Dissolution: Add the solvent to the weighed this compound. Vortex thoroughly for several minutes to ensure complete dissolution. A stock solution of ≥2 mg/mL is recommended.[1][2]
-
Storage: Aliquot the stock solution into low-adsorption centrifuge tubes.[1][2] Store the aliquots at a low temperature, protected from light. Based on general saponin stability, 10°C is a suggested temperature.[9][10]
Visualizations
Caption: Factors contributing to the degradation of this compound.
Caption: Recommended workflow for handling this compound solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 8. file.glpbio.com [file.glpbio.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Quantitative Changes and Transformation Mechanisms of Saponin Components in Chinese Herbal Medicines during Storage and Processing: A Review - PMC [pmc.ncbi.nlm.nih.gov]
minimizing off-target effects of Marstenacisside F1
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing potential off-target effects of Marstenacisside F1. Given that this compound is a novel polyoxypregnanoside with anti-inflammatory properties, a thorough investigation of its selectivity is crucial for accurate experimental interpretation and therapeutic development.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a significant concern in drug development?
A1: Off-target effects occur when a drug or compound interacts with unintended biological molecules, such as receptors or enzymes, in addition to its intended therapeutic target. These interactions can lead to a range of undesirable outcomes, including adverse side effects, toxicity, or a misinterpretation of the compound's mechanism of action. In the context of this compound, which is noted for its anti-inflammatory activity through the inhibition of nitric oxide production, any off-target activities could complicate its therapeutic profile. A significant challenge in drug development is that even highly optimized drug candidates can fail in clinical trials due to unforeseen toxicity arising from off-target interactions.[1][2] Therefore, early identification and mitigation of these effects are critical for developing safer and more effective therapies.[2]
Q2: As the specific molecular target of this compound is not fully characterized, how can I begin to predict its potential off-target interactions?
A2: For a novel natural product like this compound, predicting off-target interactions can be approached using computational methods. These approaches often leverage the compound's chemical structure to predict its binding affinity to a wide range of known protein targets.[1][3] Several computational tools and platforms are available that use techniques like 2D and 3D chemical similarity, machine learning models, and pharmacophore analysis to compare the structure of a new molecule against databases of compounds with known biological activities.[1][3][4] These in silico predictions can provide a preliminary profile of potential off-targets, which can then be prioritized for experimental validation. For natural products specifically, transfer learning models pre-trained on large chemical datasets are showing promise in predicting targets with higher accuracy.[5]
Q3: What initial experimental strategies should I employ to identify the on- and potential off-targets of this compound?
A3: A systematic experimental approach is essential for characterizing the target profile of a new compound. A recommended strategy involves a combination of broad screening followed by more focused validation assays.
-
Broad-Spectrum Screening: Techniques like kinase profiling are invaluable, especially for compounds with anti-inflammatory properties, as many inflammatory pathways are regulated by kinases. These screens test the compound against a large panel of kinases to identify both intended and unintended interactions.[6][7][8] Radiometric assays are considered the gold standard for their direct measurement of enzymatic activity.[8]
-
Cell-Based Assays: Following broad screening, cell-based assays in relevant cell lines (e.g., RAW 264.7 macrophages for an anti-inflammatory compound) are crucial to confirm the activity and assess the phenotypic consequences of target engagement in a biological context.[9]
-
Proteome-Wide Approaches: For a more unbiased view, proteome arrays or affinity-based profiling using the compound as bait can help identify a wider range of binding partners.[2][10]
Q4: How can I design my cell-based experiments to minimize the risk of misinterpreting results due to off-target effects?
A4: Careful experimental design is paramount. Key considerations include:
-
Dose-Response Curves: Always perform dose-response studies to determine the optimal concentration of this compound. Using the lowest effective concentration can significantly reduce the likelihood of off-target effects.
-
Appropriate Controls: Include positive and negative controls in all experiments. For validating a specific target, using techniques like siRNA or CRISPR/Cas9 to deplete the proposed target can help confirm that the observed effect is indeed on-target.
-
Cell Line Selection: Choose cell lines that are biologically relevant to the intended therapeutic area. Ensure that the proposed target is expressed at functional levels in the chosen cell line.[9][11]
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity Observed in Cell Viability Assays
-
Question: I am observing significant cell death in my experiments with this compound at concentrations where I expect to see a specific anti-inflammatory effect. How can I determine if this is an off-target effect?
-
Answer: Unexpected cytotoxicity can indeed be a sign of off-target activity. Here’s a step-by-step approach to troubleshoot this issue:
-
Verify the Result: Repeat the experiment, paying close attention to cell seeding density and pipetting accuracy to rule out experimental artifacts.[11][12] Ensure that the solvent (e.g., DMSO) concentration is not toxic to the cells.
-
Time-Course Analysis: The timing of your endpoint measurement is critical. Cytotoxic effects can be immediate or delayed. Performing a time-course experiment can help distinguish between rapid necrotic effects and slower apoptotic processes.[13]
-
Multiplex Assays: Combine your viability assay with a cytotoxicity assay that measures a different cellular parameter. For example, pair an ATP-based viability assay with an LDH release assay, which measures membrane integrity.[14] Discrepancies between these assays can provide clues about the mechanism of cell death.
-
Investigate Apoptosis vs. Necrosis: Use specific assays to detect markers of apoptosis (e.g., caspase activity) or necrosis. This can help to characterize the nature of the cell death and may point towards the involvement of specific off-target pathways.
-
Consult Off-Target Prediction Tools: Re-evaluate computational predictions to see if any known regulators of cell viability or toxicity pathways are among the potential off-targets of this compound.
-
Issue 2: Inconsistent or Non-Reproducible Experimental Results
-
Question: My results with this compound vary significantly between experiments. What could be the cause, and how can I improve reproducibility?
-
Answer: Inconsistent results can stem from several factors, including off-target effects that may be sensitive to minor variations in experimental conditions.
-
Standardize Cell Culture Conditions: The physiological state of your cells can impact their response.[15] Standardize cell passage number, seeding density, and growth media. Avoid using cells that have been passaged for extended periods.[11]
-
Re-evaluate Compound Concentration: If the concentration of this compound is on a steep part of the dose-response curve for an off-target, small variations in concentration can lead to large changes in the off-target effect, causing variability in your results. Try working at a concentration on the plateau of the on-target dose-response curve.
-
Check for Assay Interference: Some compounds can interfere with assay reagents or detection methods (e.g., autofluorescence). Run controls with the compound in the absence of cells to check for such interference.[13]
-
Consider Cellular Context: Off-target effects can be highly cell-type specific. If you are using multiple cell lines, you may observe different levels of off-target activity, leading to apparently inconsistent results. Characterize the off-target profile in each cell line you are using.
-
Quantitative Data Summary
The following tables present hypothetical data to illustrate how quantitative results for this compound could be structured to compare on-target versus off-target activities.
Table 1: Hypothetical Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Fold Selectivity vs. On-Target | Comments |
| On-Target Kinase X | 50 | 1 | Primary anti-inflammatory target |
| Off-Target Kinase A | 500 | 10 | Moderate off-target activity |
| Off-Target Kinase B | 2,500 | 50 | Weak off-target activity |
| Off-Target Kinase C | >10,000 | >200 | No significant activity |
| Off-Target Kinase D | 80 | 1.6 | Significant off-target activity |
This table is for illustrative purposes only.
Table 2: Hypothetical Cellular Activity Profile of this compound
| Assay | Cell Line | EC50 / IC50 (nM) | Therapeutic Index (Cytotoxicity/On-Target) |
| On-Target: NO Inhibition | RAW 264.7 | 100 | 100 |
| Cytotoxicity (MTT Assay) | RAW 264.7 | 10,000 | |
| Off-Target: Pathway Y | HEK293 | 800 | |
| Cytotoxicity (MTT Assay) | HEK293 | 5,000 |
This table is for illustrative purposes only.
Experimental Protocols
1. Kinase Profiling Assay (Radiometric)
This protocol outlines a general procedure for assessing the inhibitory activity of this compound against a panel of protein kinases.
-
Materials:
-
Recombinant kinases
-
Substrate peptides/proteins
-
This compound stock solution (in DMSO)
-
Kinase reaction buffer
-
[γ-³³P]ATP
-
96-well plates
-
Phosphocellulose paper or membrane
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a 96-well plate, add the kinase, substrate, and diluted compound.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at 30°C for a predetermined time.
-
Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³³P]ATP.
-
Measure the amount of incorporated radiolabel using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
-
2. Cell Viability Assay (MTT)
This protocol is for determining the cytotoxic effects of this compound on a chosen cell line.
-
Materials:
-
Adherent or suspension cells
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[11]
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle-only controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
3. Western Blotting for Signaling Pathway Analysis
This protocol allows for the analysis of how this compound affects the protein expression or phosphorylation status of key components in a signaling pathway.
-
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (specific to target proteins and their phosphorylated forms)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and analyze the band intensities to determine changes in protein levels or phosphorylation.
-
Visualizations
Caption: Hypothetical signaling pathway for this compound's anti-inflammatory action.
Caption: Experimental workflow for identifying and characterizing off-target effects.
Caption: Troubleshooting decision tree for unexpected cytotoxicity.
References
- 1. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 3. mdpi.com [mdpi.com]
- 4. PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION [escholarship.org]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological approaches to understanding protein kinase signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. marinbio.com [marinbio.com]
- 10. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 11. biocompare.com [biocompare.com]
- 12. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. m.youtube.com [m.youtube.com]
- 14. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 15. promegaconnections.com [promegaconnections.com]
Technical Support Center: Marstenacisside F1 Vehicle and Solvent Selection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Marstenacisside F1. The information provided is intended to assist in overcoming common challenges encountered during experimental procedures, with a focus on vehicle and solvent selection.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological activity?
A1: this compound is a polyoxypregnane glycoside isolated from the plant Marsdenia tenacissima.[1] It is recognized for its anti-inflammatory properties, notably its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1]
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
A2: this compound, like many saponins, can be challenging to dissolve due to its amphiphilic nature, possessing both hydrophobic (steroidal aglycone) and hydrophilic (sugar moieties) components. For in vitro assays, Dimethyl Sulfoxide (DMSO) has been successfully used to dissolve this compound.[1] For general laboratory use, other organic solvents such as ethanol and methanol, or mixtures with water, are often employed for saponin extraction and dissolution.
Q3: My this compound is precipitating out of my aqueous solution. How can I prevent this?
A3: Precipitation of saponins in aqueous solutions is a common issue. Here are a few troubleshooting steps:
-
Co-solvents: The use of a co-solvent is highly recommended. Start by dissolving this compound in a small amount of a water-miscible organic solvent like DMSO or ethanol before gradually adding it to your aqueous buffer with vigorous vortexing.
-
pH Adjustment: The solubility of some saponins can be pH-dependent. Experimenting with slight adjustments to the pH of your aqueous solution may improve stability.
-
Surfactants: The inclusion of a low concentration of a non-ionic surfactant, such as Tween 80 or Poloxamer 188, can help to maintain the solubility of hydrophobic compounds in aqueous media.
-
Sonication: Gentle sonication in a water bath can aid in the dissolution and prevent immediate precipitation. However, be cautious with the duration and power to avoid degradation of the compound.
Q4: What are suitable vehicles for in vivo administration of this compound?
A4: The selection of an appropriate vehicle for in vivo studies is critical and depends on the route of administration and the required dose. Common vehicles for poorly soluble compounds like saponins include:
-
Aqueous suspensions: A suspension can be prepared using suspending agents such as carboxymethylcellulose (CMC) or hydroxypropyl methylcellulose (HPMC) in saline.
-
Co-solvent systems: A mixture of solvents, for example, DMSO, ethanol, and saline, can be used. It is crucial to minimize the percentage of organic solvents to avoid toxicity. A common practice is to keep the final concentration of DMSO below 5-10% for most animal models.
-
Lipid-based formulations: For oral administration, lipid-based vehicles like oils (e.g., corn oil, sesame oil) or self-emulsifying drug delivery systems (SEDDS) can enhance solubility and absorption.
Always include a vehicle control group in your in vivo experiments to account for any effects of the vehicle itself.
Data Presentation: Solubility of Structurally Similar Saponins
| Solvent | Steroidal Saponin Solubility (Qualitative) | Notes |
| Water | Poor to sparingly soluble | Solubility can be influenced by the number and type of sugar moieties. |
| Ethanol | Soluble to freely soluble | Often used for initial stock solution preparation. |
| Methanol | Soluble to freely soluble | Similar to ethanol, effective for creating stock solutions. |
| DMSO | Freely soluble | A common choice for preparing highly concentrated stock solutions for in vitro studies. |
| Acetone | Sparingly soluble to insoluble | Generally not a preferred solvent for initial dissolution. |
| Chloroform | Sparingly soluble to insoluble | Primarily used in extraction and purification processes. |
Experimental Protocols
Protocol: Preparation of a this compound Stock Solution for In Vitro Cell-Based Assays
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, which can be further diluted in cell culture medium for experimental use.
Materials:
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution (assuming a molecular weight of ~855 g/mol for this compound), weigh out 0.855 mg.
-
Solvent Addition: Add the appropriate volume of cell culture grade DMSO to the microcentrifuge tube containing the pre-weighed this compound.
-
Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes until the powder is completely dissolved. A brief, gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat.
-
Sterilization (Optional but Recommended): If the stock solution needs to be sterile for long-term storage or sensitive applications, filter it through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Note: When preparing working solutions, ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%).
Visualizations
Signaling Pathway: Inhibition of LPS-Induced Nitric Oxide Production
Caption: this compound inhibits LPS-induced NO production.
Experimental Workflow: Preparing this compound for In Vitro Assay
Caption: Workflow for preparing this compound solution.
Troubleshooting Logic: Solvent and Vehicle Selection
Caption: Logic for selecting a suitable vehicle.
References
Technical Support Center: Addressing Resistance to Marstenacisside F1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and address potential resistance to Marstenacisside F1 in cell lines.
Frequently Asked Questions (FAQs)
Q1: My cell line is showing decreased sensitivity to this compound. What are the potential causes?
A1: Decreased sensitivity, or acquired resistance, to this compound can arise from various cellular changes. The most common mechanisms include:
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration.[1]
-
Alterations in the drug target: Modifications to the microtubule cytoskeleton, the primary target of many anti-cancer agents, can prevent this compound from binding effectively.
-
Evasion of apoptosis: Changes in the expression of pro- and anti-apoptotic proteins can make cells less susceptible to programmed cell death induced by this compound.
-
Activation of alternative signaling pathways: Upregulation of pro-survival signaling pathways can compensate for the cytotoxic effects of the drug.
Q2: What is the first step I should take to investigate suspected resistance?
A2: The first step is to confirm the resistance phenotype. This is typically done by performing a dose-response assay to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line and comparing it to the IC50 of a known sensitive, parental cell line. A significant increase in the IC50 value is a strong indicator of resistance.
Q3: Are there any known biomarkers associated with this compound resistance?
A3: While specific biomarkers for this compound are under investigation, resistance to microtubule-targeting agents is often associated with the overexpression of ABCB1 (P-gp). Additionally, alterations in the expression of tubulin isoforms and apoptosis-related proteins like Bcl-2 and Bax can be indicative of resistance.
Troubleshooting Guides
Guide 1: Confirming Resistance and Determining the IC50 Value
This guide provides a protocol for assessing the sensitivity of your cell line to this compound.
Experimental Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for a period equivalent to at least two cell doubling times (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the drug concentration and use a non-linear regression model to calculate the IC50 value.
Data Presentation: IC50 Values for this compound
| Cell Line | IC50 (nM) | Fold Resistance |
| Sensitive Parental Line | 10 | 1 |
| Suspected Resistant Line | 150 | 15 |
Guide 2: Investigating the Role of ABC Transporters
This guide will help you determine if increased drug efflux is contributing to the observed resistance.
Experimental Protocol: ABC Transporter Expression and Function
A. Gene Expression Analysis (qPCR)
-
RNA Extraction: Isolate total RNA from both sensitive and resistant cell lines.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform quantitative PCR using primers specific for ABCB1 and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative fold change in ABCB1 expression in the resistant line compared to the sensitive line.
B. Protein Expression Analysis (Western Blot)
-
Protein Extraction: Prepare total protein lysates from both cell lines.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody against P-gp (ABCB1) and a loading control (e.g., β-actin), followed by an appropriate secondary antibody.
-
Detection: Visualize the protein bands and quantify the relative expression levels.
C. Functional Assay (Rhodamine 123 Efflux Assay)
-
Cell Loading: Incubate both sensitive and resistant cells with Rhodamine 123, a fluorescent substrate of P-gp.
-
Efflux Period: Wash the cells and incubate them in a dye-free medium for a set period, allowing for efflux to occur.
-
Flow Cytometry: Analyze the intracellular fluorescence of the cells using a flow cytometer. Reduced fluorescence in the resistant cells indicates increased efflux.
Data Presentation: ABCB1 Expression and Function
| Cell Line | ABCB1 mRNA Fold Change | P-gp Protein Level (Relative) | Rhodamine 123 Retention (%) |
| Sensitive Parental Line | 1.0 | 1.0 | 95 |
| Resistant Line | 12.5 | 8.2 | 20 |
Visualizations
Caption: Hypothetical signaling pathway for this compound and a key resistance mechanism.
Caption: Experimental workflow for investigating resistance to this compound.
Caption: A decision tree for troubleshooting this compound resistance.
References
Validation & Comparative
Marsdenacisside F1: Evaluating a Novel Anti-Inflammatory Candidate
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of the Anti-Inflammatory Efficacy of Marsdenacisside F1
The quest for novel anti-inflammatory agents is a cornerstone of drug discovery, aimed at addressing a myriad of acute and chronic inflammatory conditions. Marsdenacisside F1, a polyoxypregnane glycoside isolated from the root of Marsdenia tenacissima, has emerged as a compound of interest. This guide provides a comparative analysis of the anti-inflammatory effects of Marsdenacisside F1, supported by experimental data, to aid in its evaluation as a potential therapeutic candidate.
Comparative Efficacy in Nitric Oxide Inhibition
To assess the anti-inflammatory potential of Marsdenacisside F1, its ability to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, was evaluated in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The results are compared with L-NG-monomethyl arginine (L-NMMA), a known nitric oxide synthase inhibitor, and Dexamethasone, a widely used steroidal anti-inflammatory drug.
| Compound | Concentration (μM) | Cell Line | Stimulation | % Inhibition of Nitric Oxide (NO) Production |
| Marsdenacisside F1 | 40 | RAW 264.7 | LPS | 48.19 ± 4.14 |
| L-NMMA (Positive Control) | 40 | RAW 264.7 | LPS | 68.03 ± 0.72 |
| Dexamethasone | 10 | J774 | LPS | Concentration-dependent inhibition |
Table 1: Comparative in vitro anti-inflammatory activity of Marsdenacisside F1, L-NMMA, and Dexamethasone on nitric oxide production.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the accurate interpretation and replication of scientific findings.
Nitric Oxide Production Assay for Marsdenacisside F1
The anti-inflammatory activity of Marsdenacisside F1 was determined by measuring its ability to inhibit NO production in LPS-stimulated RAW 264.7 macrophage cells.
-
Cell Culture: RAW 264.7 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells were seeded in 96-well plates and pre-treated with various concentrations of Marsdenacisside F1 for 1 hour.
-
Stimulation: Following pre-treatment, cells were stimulated with 1 μg/mL of LPS for 24 hours to induce an inflammatory response and NO production.
-
Nitric Oxide Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant was measured using the Griess reagent. The absorbance at 540 nm was determined, and the percentage of NO inhibition was calculated relative to LPS-stimulated cells without treatment.
Inhibition of Nitric Oxide Production by Dexamethasone
The inhibitory effect of Dexamethasone on NO production was assessed in a similar murine macrophage cell line, J774.
-
Cell Culture: J774 macrophages were maintained in an appropriate culture medium and conditions.
-
Treatment and Stimulation: Cells were treated with Dexamethasone (0.1-10 μM) in the presence of LPS.
-
Nitric Oxide Measurement: The production of NO was quantified by measuring nitrite levels in the cell culture supernatant using the Griess assay[1].
Visualizing the Mechanism of Action
To contextualize the anti-inflammatory effect of Marsdenacisside F1, it is important to understand the underlying cellular signaling pathways.
Caption: Experimental workflow for assessing NO inhibition.
The inflammatory response triggered by LPS in macrophages is predominantly mediated by the Nuclear Factor-kappa B (NF-κB) signaling pathway. Inhibition of this pathway is a common mechanism for anti-inflammatory drugs.
Caption: LPS-induced NF-κB signaling pathway.
References
Marstenacisside F1 vs. Marstenacisside F2: A Comparative Guide to Bioactivity
For researchers and drug development professionals investigating the therapeutic potential of polyoxypregnane glycosides, Marstenacisside F1 and Marstenacisside F2, isolated from the roots of Marsdenia tenacissima, represent two closely related compounds with differing biological activities. This guide provides an objective comparison of their bioactivities based on available experimental data, focusing on their anti-inflammatory effects.
Introduction to this compound and F2
This compound and F2 are polyoxypregnane glycosides, a class of C21 steroidal compounds known for their diverse pharmacological properties. Both compounds share a common aglycone, Tenacigenin B, but differ in their sugar moieties. These structural nuances are believed to be responsible for their varied biological effects. The primary bioactivity reported for both compounds is the inhibition of nitric oxide (NO) production, a key mediator in inflammatory processes.
Comparative Bioactivity Data
The most direct comparative data available for this compound and F2 pertains to their anti-inflammatory activity. A key study evaluated their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Table 1: Comparison of Anti-inflammatory Activity of this compound and F2
| Compound | Concentration (μM) | Inhibition of NO Production (%) | Positive Control (L-NMMA) Inhibition (%) |
| This compound | 40 | 48.19 ± 4.14[1] | 68.03 ± 0.72[1] |
| Marstenacisside F2 | 40 | 70.33 ± 5.39[1] | 68.03 ± 0.72[1] |
The data clearly indicates that Marstenacisside F2 exhibits significantly stronger anti-inflammatory activity than this compound at the same concentration, with its inhibitory effect being comparable to the positive control, L-NMMA.[1]
Currently, there is a lack of publicly available, direct comparative studies on other bioactivities, such as anticancer or cytotoxic effects, for this compound versus Marstenacisside F2. While extracts of Marsdenia tenacissima and other related polyoxypregnane glycosides have demonstrated antitumor activities, specific data for a head-to-head comparison of this compound and F2 is not yet available.
Experimental Protocols
The following is a detailed methodology for the nitric oxide (NO) inhibition assay used to generate the comparative data.
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells
1. Cell Culture and Treatment:
- RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
- Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere for 24 hours.
- The culture medium is then replaced with fresh medium containing various concentrations of this compound, Marstenacisside F2, or the positive control (L-NMMA).
- After a 1-hour pre-incubation, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.
- A control group is treated with LPS only.
2. Measurement of Nitric Oxide (Griess Assay):
- After 24 hours of incubation with LPS and the test compounds, the cell culture supernatant is collected.
- The concentration of nitrite (NO2-), a stable metabolite of NO, in the supernatant is measured using the Griess reagent.
- An equal volume of the cell supernatant and Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) are mixed and incubated at room temperature for 10 minutes.
- The absorbance of the resulting azo dye is measured at 540 nm using a microplate reader.
3. Calculation of NO Inhibition:
- A standard curve is generated using known concentrations of sodium nitrite.
- The percentage of NO inhibition is calculated using the following formula:
- % Inhibition = [(Absorbance of LPS control - Absorbance of treated sample) / Absorbance of LPS control] x 100
4. Cell Viability Assay (MTT Assay):
- To ensure that the observed NO inhibition is not due to cytotoxicity, a cell viability assay (e.g., MTT assay) is performed in parallel.
- After the 24-hour treatment period, the supernatant is removed, and MTT solution (5 mg/mL) is added to each well.
- After 4 hours of incubation, the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
- The absorbance is measured at a wavelength of 570 nm.
Signaling Pathways and Experimental Workflow
The anti-inflammatory effect of this compound and F2 is primarily attributed to the inhibition of the nitric oxide production pathway in macrophages upon inflammatory stimulation.
Caption: Workflow for assessing the inhibition of nitric oxide production.
Caption: Simplified signaling pathway of LPS-induced nitric oxide production and the inhibitory point of Marstenacissides.
References
A Comparative Analysis of Pregnane Glycosides from Marsdenia: Unveiling Their Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The genus Marsdenia, a member of the Apocynaceae family, has emerged as a prolific source of structurally diverse and biologically active pregnane glycosides. These C21 steroidal compounds have garnered significant attention within the scientific community for their potent pharmacological properties, including cytotoxic, anti-inflammatory, and multidrug resistance (MDR) reversal activities. This guide provides a comparative analysis of pregnane glycosides isolated from various Marsdenia species, with a focus on Marsdenia tenacissima, Marsdenia cundurango, and Marsdenia roylei. The objective is to offer a clear, data-driven comparison of their performance, supported by detailed experimental protocols and visual representations of their mechanisms of action.
Quantitative Comparison of Biological Activities
The therapeutic potential of pregnane glycosides from Marsdenia is underscored by their varying degrees of efficacy in preclinical studies. The following tables summarize the quantitative data on their cytotoxic, anti-inflammatory, and multidrug resistance reversal activities.
Cytotoxic Activity of Marsdenia Pregnane Glycosides
The cytotoxic effects of pregnane glycosides have been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are presented in Table 1. Notably, Marsdeoside J from M. tenacissima has demonstrated significant cytotoxicity across multiple cancer cell lines, with IC50 values ranging from 6.5 to 18.1 μM[1][2]. Similarly, compounds isolated from M. cundurango have shown potent activity against HL-60 and A549 cells[3].
Table 1: Cytotoxic Activity (IC50 µM) of Pregnane Glycosides from Marsdenia Species
| Compound/Extract | Source Species | Cell Line | IC50 (µM) | Reference |
| Marsdeoside J | M. tenacissima | A549 (Lung) | 10.2 ± 1.1 | [1] |
| HCT116 (Colon) | 6.5 ± 0.8 | [1] | ||
| HeLa (Cervical) | 18.1 ± 1.5 | [1] | ||
| HepG2 (Liver) | 12.5 ± 1.3 | [1] | ||
| MCF-7 (Breast) | 15.3 ± 1.7 | [1] | ||
| Ethanolic Extract | M. cundurango | HepG2 (Liver) | 477 µg/mL | [4] |
| HeLa (Cervical) | 459 µg/mL | [4] | ||
| Compound 1 | M. cundurango | HL-60 (Leukemia) | 0.035 | [3] |
| A549 (Lung) | 0.029 | [3] | ||
| Tenacissoside C | M. tenacissima | K562 (Leukemia) | 22.2 (48h) | [1] |
| 11α-O-2-methylbutyryl-12β-O-2-tigloyltenacigenin B | M. tenacissima | KB-VI | 4.1 µg/mL | [5] |
| 11α-O-2-methylbutyryl-12β-O-2-benzoyltenacigenin B | M. tenacissima | KB-VI | 2.5 µg/mL | [5] |
| 11α,12β-O,O-ditigloyl-17β-tenacigenin B | M. tenacissima | KB-VI | 3.4 µg/mL | [5] |
Anti-inflammatory Activity of Marsdenia Pregnane Glycosides
Several pregnane glycosides from Marsdenia have demonstrated notable anti-inflammatory effects by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated macrophages. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key therapeutic strategy. Table 2 summarizes the inhibitory activity of these compounds on NO production. Marsdeosides A, H, and I from M. tenacissima exhibited IC50 values comparable to the positive control, L-NMMA[6][7][8].
Table 2: Anti-inflammatory Activity (NO Inhibition) of Pregnane Glycosides from Marsdenia tenacissima
| Compound | Cell Line | IC50 (µM) | Reference |
| Marsdeoside A | RAW264.7 | 37.5 ± 1.91 | [6][7][8] |
| Marsdeoside H | RAW264.7 | 38.8 ± 0.76 | [6][7][8] |
| Marsdeoside I | RAW264.7 | 42.8 ± 1.43 | [6][7][8] |
| L-NMMA (Positive Control) | RAW264.7 | 39.3 ± 1.23 | [6][7][8] |
| Marstenacisside F1 | RAW264.7 | 48.19% inhibition at 40 µM | [9] |
| Marstenacisside F2 | RAW264.7 | 70.33% inhibition at 40 µM | [9] |
Multidrug Resistance (MDR) Reversal Activity
A significant challenge in cancer chemotherapy is the development of multidrug resistance, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). Certain pregnane glycosides from M. tenacissima have been shown to reverse P-gp-mediated MDR, thereby resensitizing cancer cells to chemotherapeutic agents. The reversal fold (RF), which indicates the factor by which the cytotoxicity of a standard anticancer drug is increased in the presence of the modulator, is presented in Table 3. Notably, several compounds exhibited moderate to potent MDR reversal activity[10][11].
Table 3: P-glycoprotein (P-gp) Mediated Multidrug Resistance Reversal Activity of Pregnane Glycosides from Marsdenia tenacissima
| Compound | Cell Line | Reversal Fold (RF) | Reference |
| Compound 1 | MCF-7/ADR | 4.44 | [10] |
| Compound 2 | MCF-7/ADR | 3.92 | [10] |
| Compound 3 | MCF-7/ADR | 3.56 | [10] |
| Compound 4 | MCF-7/ADR | 2.98 | [10] |
| Compound 5 | MCF-7/ADR | 2.45 | [10] |
| Compound 6 | MCF-7/ADR | 1.92 | [10] |
| Marsdenoside S1-S18 (9 compounds) | MCF-7/ADR | 2.45 - 9.01 | [11] |
Signaling Pathways and Mechanisms of Action
The biological activities of Marsdenia pregnane glycosides are attributed to their modulation of specific cellular signaling pathways. Understanding these mechanisms is crucial for their development as therapeutic agents.
Apoptosis Induction in Cancer Cells
Several studies have indicated that the cytotoxic effects of pregnane glycosides are mediated through the induction of apoptosis, or programmed cell death. Saponins from Marsdenia tenacissima have been shown to induce apoptosis in hepatocellular carcinoma cells by damaging mitochondria and subsequently activating the cytochrome C/Caspase-9/Caspase-3 pathway.
Caption: Apoptosis pathway induced by Marsdenia pregnane glycosides.
Inhibition of Inflammatory Pathways
The anti-inflammatory activity of pregnane glycosides is linked to the inhibition of the NF-κB signaling pathway. In response to inflammatory stimuli like LPS, the transcription factor NF-κB is activated, leading to the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces NO. By inhibiting this pathway, pregnane glycosides can effectively reduce the inflammatory response.
Caption: Inhibition of the NF-κB pathway by Marsdenia pregnane glycosides.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
General Experimental Workflow for Isolation and Bioactivity Screening
The process of discovering and characterizing bioactive pregnane glycosides from Marsdenia typically follows a standardized workflow, from plant material collection to bioactivity assessment.
Caption: General workflow for pregnane glycoside research.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[12][13][14][15][16]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the pregnane glycosides and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in LPS-stimulated macrophages using the Griess reagent.[8][17][18][19]
-
Cell Seeding and Stimulation: RAW 264.7 macrophage cells are seeded in a 96-well plate and stimulated with 1 µg/mL of lipopolysaccharide (LPS) in the presence or absence of the test compounds for 24 hours.
-
Griess Reagent Preparation: The Griess reagent is prepared by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Reaction: 100 µL of the cell culture supernatant is mixed with 100 µL of the Griess reagent in a separate 96-well plate.
-
Incubation and Measurement: The mixture is incubated at room temperature for 10 minutes, and the absorbance is measured at 540 nm.
-
Calculation: The concentration of nitrite is determined from a sodium nitrite standard curve, and the percentage of NO inhibition is calculated.
P-glycoprotein (P-gp) Mediated Multidrug Resistance (MDR) Reversal Assay
This assay evaluates the ability of a compound to reverse P-gp-mediated drug resistance in cancer cells.[20][21][22][23][24]
-
Cell Culture: A P-gp overexpressing cancer cell line (e.g., MCF-7/ADR) and its parental sensitive cell line (e.g., MCF-7) are used.
-
Co-treatment: The resistant cells are treated with a standard chemotherapeutic agent (e.g., doxorubicin) in the presence or absence of the pregnane glycoside for a specified period.
-
Cytotoxicity Assessment: The cytotoxicity is measured using the MTT assay as described above.
-
Reversal Fold Calculation: The reversal fold (RF) is calculated as the ratio of the IC50 of the chemotherapeutic agent alone to the IC50 of the chemotherapeutic agent in the presence of the pregnane glycoside.
Conclusion
The pregnane glycosides from the Marsdenia genus represent a promising class of natural products with significant potential for the development of novel therapeutics. This comparative analysis highlights the diverse biological activities of these compounds, with specific molecules from M. tenacissima and M. cundurango demonstrating potent cytotoxic, anti-inflammatory, and MDR reversal properties. The elucidation of their mechanisms of action, particularly their ability to induce apoptosis and inhibit key inflammatory pathways, provides a strong rationale for their further investigation. The experimental protocols provided herein offer a standardized framework for future research in this area. Continued exploration of the chemical diversity within the Marsdenia genus is warranted to identify new lead compounds for the treatment of cancer and inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Item - A new pregnane glycoside from Marsdenia tenacissima and its cytotoxic and NO inhibitory activities - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic Effect of Barbadensis miller and Marsdenia Condurango Extracts Induces Apoptosis Promotes Oxidative Stress by Limiting Proliferation of Cervical Cancer and Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Nine New Pregnane Glycosides from the Cultivated Medicinal Plant Marsdenia tenacissima - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Polyoxypregnane Glycosides from Root of Marsdenia tenacissima and Inhibited Nitric Oxide Levels in LPS Stimulated RAW 2… [ouci.dntb.gov.ua]
- 10. Pregnane steroids and steroid glycosides with multidrug resistance reversal activity from Marsdenia tenacissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pregnane steroid glycosides with multidrug resistance reversal activity from the stems of Marsdenia tenacissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. static.igem.wiki [static.igem.wiki]
- 14. broadpharm.com [broadpharm.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 17. resources.rndsystems.com [resources.rndsystems.com]
- 18. mjas.analis.com.my [mjas.analis.com.my]
- 19. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. HZ08 Reverse P-Glycoprotein Mediated Multidrug Resistance In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pure.psu.edu [pure.psu.edu]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Reversal of P-glycoprotein-mediated multidrug resistance in human sarcoma MES-SA/Dx-5 cells by nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
Unraveling the Mechanism of Action of Marstenacisside F1: A Comparative Analysis
Initial investigations into the mechanism of action of Marstenacisside F1 have not yielded specific results for a compound under this name. Further clarification on the precise name of the compound is requested to provide a comprehensive comparative guide as per the user's request.
Extensive searches for "this compound" and its potential biological activities have not returned any specific scientific literature or experimental data. This suggests that the compound may be novel, not yet extensively studied, or potentially referred to by a different name in published research.
To fulfill the request for a detailed comparative guide, including data tables, experimental protocols, and signaling pathway diagrams, foundational information on the mechanism of action of this compound is essential. This would include identifying its molecular targets, the signaling cascades it modulates, and its effects on cellular and physiological processes.
Once the correct compound name and relevant research are identified, a thorough comparison to alternative therapeutic agents can be conducted. This would involve:
-
Data Presentation: Summarizing quantitative data from relevant studies in structured tables to compare the efficacy and potency of this compound with other compounds. This would include metrics such as IC50 values, inhibition constants (Ki), and measures of in vivo efficacy.
-
Experimental Protocols: Providing detailed methodologies for key experiments such as enzyme assays, cell-based functional assays, and in vivo animal models used to elucidate the mechanism of action.
-
Signaling Pathway Visualization: Creating diagrams using Graphviz to illustrate the signaling pathways affected by this compound and its comparators.
Researchers, scientists, and drug development professionals are encouraged to provide any available information or alternative nomenclature for "this compound" to enable the generation of a valuable and informative comparative guide.
Reproducibility of Marstenacisside F1 Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental results for Marstenacisside F1, a polyoxypregnanoside with noted anti-inflammatory properties. The data presented here is based on published experimental findings and is intended to assist researchers in evaluating the reproducibility and potential of this compound in the context of inflammation research and drug development.
Comparative Efficacy in Nitric Oxide Inhibition
This compound has been identified as an inhibitor of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a key in vitro model for assessing anti-inflammatory activity. The following table summarizes the quantitative data on the inhibitory effects of this compound and its analogs, as reported in the primary literature.
| Compound | Concentration (μM) | NO Inhibition Rate (%) | Positive Control |
| This compound | 40 | 48.19 ± 4.14[1][2][3][4] | L-NMMA (68.03 ± 0.72%)[1][2][3][4] |
| Marstenacisside F2 | 40 | 70.33 ± 5.39[1][2][3][4] | L-NMMA (68.03 ± 0.72%)[1][2][3][4] |
Note: L-NMMA (NG-Monomethyl-L-arginine) is a commonly used inhibitor of nitric oxide synthases.
Experimental Protocols
The reproducibility of experimental outcomes is fundamentally linked to the precise application of methodologies. The following is a detailed protocol for the key experiment cited in the evaluation of this compound's anti-inflammatory activity.
Nitric Oxide Inhibition Assay in LPS-Stimulated RAW 264.7 Cells
This assay quantifies the amount of nitric oxide produced by RAW 264.7 macrophage cells upon stimulation with lipopolysaccharide (LPS), a component of gram-negative bacteria that induces a strong inflammatory response. The reduction in NO production in the presence of a test compound is a measure of its anti-inflammatory potential.
1. Cell Culture and Seeding:
-
Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
For the assay, cells are seeded in 96-well plates at a density of 1.5 x 10⁵ cells/well and incubated for 24 hours to allow for adherence.[5][6]
2. Compound Treatment and LPS Stimulation:
-
After the initial incubation, the culture medium is replaced with fresh medium containing the desired concentrations of the test compounds (e.g., this compound).
-
The cells are pre-treated with the compounds for a specified period (e.g., 2 hours).
-
Following pre-treatment, cells are stimulated with 1 µg/mL of LPS to induce an inflammatory response.[6] A positive control (e.g., L-NMMA) and a vehicle control are included in parallel.
3. Nitrite Quantification (Griess Assay):
-
After a 24-hour incubation with LPS, the concentration of nitrite (a stable and quantifiable breakdown product of NO) in the cell culture supernatant is measured using the Griess reagent.[6][7]
-
Briefly, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[6]
-
The mixture is incubated at room temperature for 10 minutes to allow for a colorimetric reaction to occur.
-
The absorbance of the resulting solution is measured at 540 nm using a microplate reader.
-
The quantity of nitrite is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.
Visualizing Experimental and Logical Relationships
To further clarify the experimental process and the underlying biological pathway, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. Polyoxypregnane Glycosides from Root of Marsdenia tenacissima and Inhibited Nitric Oxide Levels in LPS Stimulated RAW 2… [ouci.dntb.gov.ua]
- 3. Polyoxypregnane Glycosides from Root of Marsdenia tenacissima and Inhibited Nitric Oxide Levels in LPS Stimulated RAW 264.7 Cells----Xishuangbanna Tropical Botanical Garden,CAS [english.xtbg.cas.cn]
- 4. S-EPMC9861828 - Polyoxypregnane Glycosides from Root of <i>Marsdenia tenacissima</i> and Inhibited Nitric Oxide Levels in LPS Stimulated RAW 264.7 Cells. - OmicsDI [omicsdi.org]
- 5. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 6. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Marstenacisside F1 efficacy in different cancer cell lines
An extensive search for the compound "Marstenacisside F1" did not yield any specific scientific literature or experimental data regarding its efficacy in cancer cell lines. This suggests that the compound may be novel, not yet extensively studied, or potentially referenced under a different name.
Therefore, a comparison guide on the efficacy of this compound in different cancer cell lines cannot be provided at this time due to the lack of available data.
For researchers, scientists, and drug development professionals interested in the anti-cancer properties of novel compounds, the typical experimental workflow to establish such a comparison guide would involve:
-
In vitro cytotoxicity screening: Initial assessment of the compound's ability to inhibit the growth of various cancer cell lines using assays like the MTT or SRB assay. This provides IC50 values, a measure of the concentration of a drug that is required for 50% inhibition in vitro.
-
Cell cycle analysis: Investigating the effect of the compound on the cell cycle progression of cancer cells using techniques like flow cytometry with propidium iodide staining. This can reveal if the compound induces cell cycle arrest at specific phases (e.g., G1, S, G2/M).
-
Apoptosis assays: Determining if the compound induces programmed cell death (apoptosis) through methods such as Annexin V/PI staining, TUNEL assays, or western blotting for key apoptotic proteins (e.g., caspases, Bcl-2 family proteins).
-
Signaling pathway analysis: Elucidating the molecular mechanisms of action by examining the compound's effect on key cancer-related signaling pathways (e.g., MAPK, PI3K/Akt, NF-κB) using techniques like western blotting, qPCR, or reporter assays.
-
In vivo studies: If promising in vitro results are obtained, the compound's efficacy is then typically evaluated in animal models of cancer to assess its anti-tumor activity, toxicity, and pharmacokinetic properties.
Below is a generalized experimental workflow diagram that would be followed to gather the necessary data for a compound like this compound.
Caption: Generalized workflow for evaluating the anti-cancer efficacy of a novel compound.
Should literature on "this compound" become available, a detailed comparison guide could be developed following the principles outlined above. We recommend verifying the compound name and searching for alternative nomenclature or related chemical classes.
Unveiling the Bioactivity of Marstenacisside F1: A Comparative Analysis
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive cross-validation of the bioactivity data for Marstenacisside F1, a novel polyoxypregnanoside. The following sections present a comparative analysis of its anti-inflammatory and potential anti-cancer properties, supported by experimental data and detailed protocols.
This compound, isolated from Marsdenia tenacissima, has demonstrated notable anti-inflammatory effects. This guide delves into the quantitative data of its bioactivity, comparing it with established alternatives. Furthermore, we explore the potential anti-cancer activities of structurally related compounds from the same plant, offering a broader perspective on the therapeutic promise of this class of molecules.
Anti-Inflammatory Activity: Inhibition of Nitric Oxide Production
This compound has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory therapies.
Comparative Analysis of Nitric Oxide Inhibition
The anti-inflammatory potency of this compound was evaluated alongside a known NOS inhibitor, L-NMMA, and a standard steroidal anti-inflammatory drug, dexamethasone.
| Compound | Concentration | Cell Line | % Inhibition of NO Production | IC50 |
| This compound | 40 µM | RAW 264.7 | 48.19 ± 4.14% | Not Reported |
| L-NMMA (Positive Control) | 40 µM | RAW 264.7 | 68.03 ± 0.72% | Not Reported |
| Dexamethasone | Not Applicable | RAW 264.7 | Not Applicable | 9 nM[1] |
Table 1: Comparison of the inhibitory effects of this compound and control compounds on nitric oxide production in LPS-stimulated RAW 264.7 cells.
Potential Anti-Cancer Activity: Insights from a Related Compound
While direct anti-cancer studies on this compound are not yet available, research on Tenacissoside C, a structurally similar C21 steroidal saponin from Marsdenia tenacissima, provides valuable insights into the potential of this compound class. Tenacissoside C has exhibited significant cytotoxic effects against the human chronic myelogenous leukemia cell line, K562.
Cytotoxicity of Tenacissoside C against K562 Cells
| Compound | Cell Line | IC50 (24h) | IC50 (48h) | IC50 (72h) |
| Tenacissoside C | K562 | 31.4 µM | 22.2 µM | 15.1 µM |
Table 2: Cytotoxic activity of Tenacissoside C, a related saponin, against the K562 cancer cell line.
Experimental Protocols
Nitric Oxide Inhibition Assay in RAW 264.7 Cells
This protocol outlines the methodology used to determine the anti-inflammatory activity of this compound by measuring the inhibition of nitric oxide production.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere for 24 hours.
-
Compound Treatment: The cells are pre-treated with various concentrations of this compound or control compounds for 1 hour.
-
LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the control group.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Quantification (Griess Assay):
-
50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).
-
The mixture is incubated at room temperature for 10 minutes.
-
The absorbance is measured at 550 nm using a microplate reader.
-
The concentration of nitrite, a stable product of NO, is determined from a standard curve.
-
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group.
MTT Assay for Cytotoxicity
This protocol details the method used to assess the cytotoxic effects of compounds like Tenacissoside C on cancer cell lines.
-
Cell Seeding: K562 cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for 24, 48, or 72 hours.
-
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: Proposed pathway for this compound's anti-inflammatory action.
Caption: General experimental workflow for bioactivity assessment.
Caption: Apoptotic pathway induced by related saponins.
References
Safety Operating Guide
Navigating the Disposal of Marstenacisside F1: A Guide for Laboratory Professionals
The proper disposal of laboratory chemicals is paramount for ensuring a safe working environment and protecting the ecosystem. For researchers and drug development professionals handling novel compounds like Marstenacisside F1, a saponin, understanding the appropriate disposal workflow is a critical aspect of laboratory safety and chemical management.
Core Principles of Chemical Waste Management
The disposal of any chemical, including this compound, should adhere to a structured process that prioritizes safety and regulatory compliance. This involves careful identification, segregation, and containment of the waste before its final removal by a certified disposal service.
Step-by-Step Disposal Protocol for this compound (as a Saponin)
-
Waste Identification and Classification: The first step is to classify this compound as a chemical waste product. Based on the general safety data for saponins, it should be handled as a substance that can cause serious eye and respiratory irritation[1][2][3][4]. Therefore, it should not be disposed of down the drain or in regular trash.
-
Segregation of Waste: To prevent unintended chemical reactions, it is crucial to segregate waste streams. This compound waste, whether in solid form or in a solution, should be collected in a designated container separate from other chemical waste types, such as solvents or acids[5][6]. Always keep chlorinated and non-chlorinated solvents in separate waste containers[5].
-
Proper Containerization: Use a container that is compatible with the chemical. For solid this compound waste, a clearly labeled, sealable container is appropriate. For liquid waste containing this compound, use a labeled, leak-proof container, such as a glass bottle designed for chemical waste[7]. Ensure the container is kept closed except when adding waste[8].
-
Clear and Accurate Labeling: All waste containers must be clearly labeled with the name of the chemical ("this compound Waste"), the primary hazards (e.g., "Irritant"), and the date of accumulation[9]. This ensures that anyone handling the container is aware of its contents and the associated risks.
-
Safe Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory[6]. This area should be away from general work areas and secure to prevent unauthorized access.
-
Arrange for Professional Disposal: The final step is to arrange for the collection and disposal of the waste by a licensed hazardous waste disposal service[9]. Your institution's EHS department will have established procedures for this process. Never attempt to dispose of chemical waste through unlicensed channels.
Summary of Hazards and Handling Precautions for Saponins
| Category | Description | Citations |
| Primary Hazards | Causes serious eye irritation. May cause respiratory irritation. | [1][2][3][4] |
| May be harmful if swallowed. | [10] | |
| Material in powder form may be capable of creating a dust explosion. | [10] | |
| Personal Protective Equipment (PPE) | Wear tightly fitting safety goggles with side-shields. | [1][3] |
| Wear a lab coat and suitable chemical-resistant gloves. | [3][10] | |
| In case of insufficient ventilation or dust formation, wear suitable respiratory equipment. | [3][10] | |
| Handling Procedures | Handle in a well-ventilated place. | [1][2] |
| Avoid breathing dust. | [1][4][10] | |
| Avoid contact with skin and eyes. | [1] | |
| Wash hands thoroughly after handling. | [1][3] |
Experimental Workflow for Chemical Disposal
The following diagram illustrates a generalized workflow for the safe disposal of a laboratory chemical such as this compound.
Caption: Workflow for the safe disposal of laboratory chemical waste.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. static.mercateo.com [static.mercateo.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. essex.ac.uk [essex.ac.uk]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. canterbury.ac.nz [canterbury.ac.nz]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 10. uww.edu [uww.edu]
Essential Safety and Handling Protocols for Marstenacisside F1
Disclaimer: No specific Safety Data Sheet (SDS) for Marstenacisside F1 was found. The following guidance is based on general best practices for handling saponin compounds and chemicals with unknown toxicity. It is imperative to obtain a substance-specific SDS from the manufacturer or supplier before handling this compound to ensure all potential hazards are identified and appropriate safety measures are implemented.
Researchers, scientists, and drug development professionals must exercise extreme caution when handling this compound due to the lack of specific safety data. The following operational and disposal plan provides a foundational framework for minimizing exposure and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is critical. The following table summarizes the recommended PPE for handling this compound, based on general guidelines for hazardous chemicals.[1][2][3]
| Body Part | Recommended Protection | Specifications & Best Practices |
| Eyes/Face | Safety Goggles & Face Shield | Tightly fitting safety goggles (EN 166) should always be worn. A face shield provides additional protection against splashes and should be used when handling larger quantities or during procedures with a high risk of splashing.[1][2] |
| Hands | Chemical-Resistant Gloves | Nitrile or PVC gloves are recommended.[2] Ensure gloves are of an appropriate thickness and have been tested for the specific chemicals being used. Always check for signs of degradation and replace them frequently. Do not wear contaminated gloves to touch personal items or clean surfaces.[4][5] |
| Body | Laboratory Coat or Chemical-Resistant Suit | A long-sleeved lab coat is the minimum requirement. For procedures with a higher risk of contamination, a chemical-resistant suit or apron should be worn.[2][3] |
| Respiratory | Fume Hood or Respirator | All handling of this compound powder or solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][2] |
| Feet | Closed-Toed Shoes | Leather or chemical-resistant shoes should be worn. Do not wear open-toed shoes or sandals in the laboratory.[4] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
-
Preparation:
-
Ensure a substance-specific Safety Data Sheet (SDS) has been obtained and reviewed by all personnel involved.
-
Verify that all necessary PPE is available, in good condition, and properly fitted.
-
Prepare the work area by ensuring it is clean, uncluttered, and within a certified chemical fume hood.
-
Have spill cleanup materials readily available.
-
-
Weighing and Reconstitution:
-
Handle solid this compound in a powder-containment hood or a fume hood to prevent inhalation of fine particles.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder.
-
When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
-
Experimental Use:
-
Conduct all procedures involving this compound within a fume hood.
-
Keep containers with this compound sealed when not in use.
-
Avoid direct contact with the skin, eyes, and clothing.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent.
-
Remove PPE carefully to avoid contaminating yourself and the surrounding area.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All disposable items that have come into contact with this compound, including gloves, pipette tips, and weighing paper, should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container. Do not pour chemical waste down the drain.
-
Disposal Protocol: All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.
Experimental Workflow for Handling this compound
Caption: General workflow for safely handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
